Product packaging for CHIR-258 (TKI-258,Dovitinib)(Cat. No.:)

CHIR-258 (TKI-258,Dovitinib)

Cat. No.: B15498951
M. Wt: 500.5 g/mol
InChI Key: DPFPMACPBBSRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Multi-Targeted Tyrosine Kinase Inhibitor in Research

In the landscape of cancer research, Dovitinib (B548160) is classified as a multi-targeted tyrosine kinase inhibitor. medchemexpress.com Its mechanism of action involves the competitive inhibition of the ATP-binding site of several key RTKs, thereby blocking downstream signaling cascades essential for cell proliferation, survival, and angiogenesis. nih.govnih.gov The rationale for developing multi-targeted inhibitors like Dovitinib stems from the complexity of cancer biology, where tumor growth is often driven by redundant or interacting signaling pathways. aacrjournals.orgresearchgate.net By simultaneously blocking several critical kinases, such compounds offer a research tool to probe and potentially overcome mechanisms of resistance that can emerge when only a single pathway is targeted. aacrjournals.orgresearchgate.net

Dovitinib's inhibitory profile is notably broad, showing potent activity against class III, IV, and V RTKs. nih.govnih.gov Its primary targets, extensively documented in in-vitro kinase assays, include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). tandfonline.comaacrjournals.org In addition to these, it demonstrates significant inhibitory action against other oncologically relevant kinases such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R). medchemexpress.comselleckchem.com The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), with values in the low nanomolar range for its key targets. medchemexpress.com

Inhibitory Profile of Dovitinib (CHIR-258, TKI-258) Against Various Receptor Tyrosine Kinases
Target KinaseIC50 (nM)Reference
FLT31 medchemexpress.com
c-Kit2 medchemexpress.com
FGFR18 medchemexpress.comaacrjournals.org
FGFR39 medchemexpress.comaacrjournals.org
VEGFR1 (Flt-1)10 medchemexpress.com
VEGFR2 (KDR)13 medchemexpress.com
VEGFR3 (Flt-4)8 medchemexpress.com
PDGFRα27 medchemexpress.com
PDGFRβ<40 medchemexpress.comaacrjournals.org
CSF-1R36 medchemexpress.com

Overview of its Preclinical Investigation in Oncogenic Signaling Pathways

The multi-targeted nature of Dovitinib has prompted extensive preclinical investigation across a wide array of cancer models to understand its effects on oncogenic signaling. Research has consistently demonstrated its ability to modulate key pathways implicated in tumor growth, proliferation, and angiogenesis.

A primary focus of preclinical studies has been the dual inhibition of FGFR and VEGFR signaling. aacrjournals.orgascopubs.org The FGF signaling pathway is frequently implicated in tumor resistance to anti-angiogenic therapies that solely target the VEGF pathway. aacrjournals.orgresearchgate.net Preclinical models of renal cell carcinoma, for instance, have shown that Dovitinib's simultaneous inhibition of both pathways results in greater tumor reduction compared to inhibitors targeting either VEGF or PDGF pathways alone. aacrjournals.org In breast cancer research, Dovitinib's efficacy has been linked to the amplification status of FGFR1 and FGFR2, with studies showing it inhibits proliferation in cell lines with these amplifications. aacrjournals.orgaacrjournals.org

Further investigations have elucidated Dovitinib's impact on downstream signaling cascades. In gastric cancer cell lines with FGFR2 overexpression, Dovitinib was found to inhibit the PI3K/AKT and MAPK/ERK pathways. tandfonline.com Similarly, in models of multiple myeloma characterized by the t(4;14) translocation, which leads to aberrant FGFR3 expression, CHIR-258 was shown to inhibit the downstream phosphorylation of ERK1/2, inducing a cytotoxic response. nih.gov In acute myelogenous leukemia (AML) models with FLT3 mutations, CHIR-258 demonstrated potent antiproliferative activity by down-modulating the phosphorylation of FLT3 and its downstream effectors, STAT5 and ERK. nih.gov

More recent research in breast and hepatocellular carcinoma has identified a role for Dovitinib in modulating STAT3 signaling. semanticscholar.orgnih.gov These studies suggest that Dovitinib can act as an agonist of the protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of cell death. semanticscholar.orgnih.gov This highlights a mechanism of action that may extend beyond direct kinase inhibition.

Preclinical xenograft models have provided in-vivo validation of Dovitinib's anti-tumor activity. It has been shown to reduce tumor growth in models of colon cancer, prostate cancer, and acute myelogenous leukemia. In breast cancer xenografts, Dovitinib demonstrated significant antitumor effects, particularly in estrogen receptor-positive (ER+) and HER2-positive models. aacrjournals.org

Summary of Preclinical Research Findings for Dovitinib (CHIR-258, TKI-258)
Cancer ModelKey FindingsSignaling Pathways ImplicatedReference
Renal Cell Carcinoma (RCC)Demonstrated dose-dependent antitumor activity and tumor volume reduction in xenograft models.FGFR, VEGFR, PDGFR aacrjournals.org
Breast CancerInhibited proliferation in FGFR1- and FGFR2-amplified cell lines; showed antitumor efficacy in xenograft models (ER+ and HER2+).FGFR, SHP-1/p-STAT3 aacrjournals.orgaacrjournals.orgnih.gov
Gastric CancerReduced tumor cell proliferation, with greatest effects in an FGFR2-overexpressing cell line.FGFR, PI3K/AKT, MAPK/ERK tandfonline.com
Multiple Myeloma (t(4;14))Selectively inhibited growth and induced cytotoxicity in cell lines expressing FGFR3.FGFR3, ERK1/2 nih.gov
Acute Myelogenous Leukemia (AML)Showed potent antiproliferative activity against cells with FLT3 mutations; led to tumor regression in xenograft models.FLT3, STAT5, ERK/MAPK nih.gov
Hepatocellular Carcinoma (HCC)Induced growth inhibition and apoptosis; overcame sorafenib (B1663141) resistance.SHP-1/p-STAT3 semanticscholar.org
Colorectal CancerShowed effectiveness regardless of KRAS or BRAF mutation status.FGFR, PDGFR, VEGFR nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29FN6O5 B15498951 CHIR-258 (TKI-258,Dovitinib)

Properties

Molecular Formula

C24H29FN6O5

Molecular Weight

500.5 g/mol

IUPAC Name

5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate

InChI

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11,18,23H,7-10H2,1H3,(H,24,25)(H,26,29);2,4H,1H3,(H,5,6);1H2

InChI Key

DPFPMACPBBSRMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4C(=N)C5=C(C=CC=C5F)NC4=O.O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Direct Receptor Tyrosine Kinase Inhibition Profile

Dovitinib (B548160) exerts its therapeutic effects by binding to the ATP-binding sites of various RTKs, thereby preventing their phosphorylation and subsequent activation. medscape.comnih.gov This action blocks the downstream signaling cascades that drive cancer cell proliferation and survival. nih.govmedscape.com The inhibitory profile of Dovitinib is characterized by its potent activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and other key kinases. aacrjournals.orgnih.gov

Fibroblast Growth Factor Receptors (FGFRs)

Dovitinib is a potent inhibitor of the FGFR family, a group of RTKs that play a crucial role in cell proliferation, differentiation, and angiogenesis. aacrjournals.orgaacrjournals.org Dysregulation of FGFR signaling is a known driver in various cancers. aacrjournals.org Dovitinib's ability to target multiple FGFRs distinguishes it from many other kinase inhibitors. aacrjournals.org

Dovitinib demonstrates significant inhibitory activity against FGFR1. medchemexpress.comselleckchem.com In preclinical studies, Dovitinib has been shown to inhibit the phosphorylation of FGFR1 and its downstream signaling components, such as FRS2-α and ERK1/2. selleckchem.com This inhibition leads to a reduction in cell proliferation in cancer cell lines with FGFR1 amplification. researchgate.net The IC50 value for Dovitinib against FGFR1 is reported to be 8 nM. medchemexpress.comaacrjournals.orgabcam.com

The compound is also an effective inhibitor of FGFR2. aacrjournals.orgtandfonline.com In gastric cancer cell lines with FGFR2 amplification, Dovitinib has been observed to decrease the expression of pro-oncogenic proteins and inhibit downstream signaling pathways like PI3K/AKT and MAPK/ERK. tandfonline.com The IC50 for FGFR2 inhibition by Dovitinib is approximately 40 nM. aacrjournals.org Studies have shown that Dovitinib has greater antiproliferative effects in cell lines with higher levels of FGFR2 expression. tandfonline.com

Dovitinib is a particularly potent inhibitor of FGFR3 and its various activating mutations. cancer-research-network.comselleckchem.commedkoo.com It has been shown to selectively block the growth of cells expressing both wild-type and mutant forms of FGFR3. abcam.com This inhibition leads to the induction of apoptosis in cancer cells that are dependent on FGFR3 signaling. cancer-research-network.com The reported IC50 value for Dovitinib against FGFR3 is 9 nM. medchemexpress.comaacrjournals.org

Vascular Endothelial Growth Factor Receptors (VEGFRs)

In addition to its effects on FGFRs, Dovitinib is a potent inhibitor of the VEGFR family, which are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govnih.gov

Dovitinib effectively inhibits VEGFR1, also known as Flt-1. medchemexpress.comabcam.com The IC50 value for VEGFR1 inhibition is 10 nM. medchemexpress.comabcam.com By blocking VEGFR1, Dovitinib can interfere with the signaling pathways that contribute to tumor angiogenesis. tandfonline.com

Kinase Inhibition Profile of Dovitinib

The following table summarizes the inhibitory activity of Dovitinib against various receptor tyrosine kinases, as measured by the half-maximal inhibitory concentration (IC50).

Target KinaseIC50 (nM)References
FGFR1 8 medchemexpress.comaacrjournals.orgabcam.com
FGFR2 40 aacrjournals.org
FGFR3 9 medchemexpress.comaacrjournals.org
VEGFR1 10 medchemexpress.comabcam.com
VEGFR2 13 medchemexpress.comabcam.com
VEGFR3 8 medchemexpress.comabcam.com
FLT3 1 medchemexpress.comabcam.com
c-Kit 2 medchemexpress.comabcam.com
CSF-1R 36 medchemexpress.comabcam.com
PDGFRα 27 medchemexpress.com
PDGFRβ 210 medchemexpress.com
VEGFR2

CHIR-258 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR). In biochemical assays, Dovitinib has been shown to inhibit VEGFR2 with a half-maximal inhibitory concentration (IC50) of 13 nM. medchemexpress.com This inhibition of VEGFR2 phosphorylation is a key component of the compound's anti-angiogenic activity. nih.gov By blocking the activation of VEGFR2 in endothelial cells, Dovitinib effectively suppresses downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. nih.gov Research has demonstrated that Dovitinib can inhibit the proliferation of endothelial cells at pharmacologically relevant concentrations, with an IC50 of approximately 0.04 µmol/L in VEGF-dependent conditions. nih.gov This directly correlates with the inhibition of VEGFR2 activation. nih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs)

Dovitinib also targets the Platelet-Derived Growth Factor Receptor family, which is implicated in various cellular processes, including cell growth, proliferation, and differentiation.

PDGFRα

CHIR-258 demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor α (PDGFRα). In biochemical assays, Dovitinib was found to inhibit PDGFRα with an IC50 of 27 nM. apexbt.com While the primary anti-tumor effects of Dovitinib are often attributed to its potent inhibition of other kinases, the targeting of PDGFRα contributes to its broad-spectrum activity.

PDGFRβ

Platelet-Derived Growth Factor Receptor β (PDGFRβ) is another key target of CHIR-258. The compound inhibits PDGFRβ with an IC50 of 210 nM. medchemexpress.com Inhibition of PDGFRβ signaling has been observed in various cancer models. nih.gov Although in some instances, the direct inhibition of PDGFRβ signaling by Dovitinib alone may not be sufficient to halt the proliferation of certain cancer cells due to redundant growth signaling pathways, its role in the tumor microenvironment and in combination with the inhibition of other key receptors is significant. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3)

One of the most potent targets of CHIR-258 is the FMS-like Tyrosine Kinase 3 (FLT3). Dovitinib exhibits an exceptionally low IC50 of 1 nM for FLT3 in in-vitro kinase assays. aacrjournals.orgselleckchem.com This potent inhibition is particularly relevant in hematological malignancies, such as acute myelogenous leukemia (AML), where activating mutations in FLT3 are common and associated with a poor prognosis. aacrjournals.orgnih.gov

Research has shown that CHIR-258 is significantly more potent against cells with constitutively activated FLT3 internal tandem duplications (ITD) mutations compared to those with wild-type FLT3. aacrjournals.orgnih.gov The antiproliferative activity of CHIR-258 against MV4;11 cells, which express FLT3-ITD, was approximately 24-fold greater than against RS4;11 cells with wild-type FLT3. nih.gov Mechanistically, Dovitinib effectively down-modulates the phosphorylation of the FLT3 receptor and its downstream signaling proteins, including Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-Regulated Kinase (ERK). aacrjournals.orgnih.gov This disruption of the FLT3 signaling cascade ultimately leads to decreased cellular proliferation and the induction of apoptosis. aacrjournals.orgnih.gov

Colony-Stimulating Factor 1 Receptor (CSF-1R)

Dovitinib exhibits inhibitory activity against the Colony-Stimulating Factor 1 Receptor (CSF-1R), a class III receptor tyrosine kinase. researchgate.netmedchemexpress.com In cell-free kinase assays, dovitinib demonstrated an IC50 value of 36 nM for CSF-1R. medchemexpress.commedchemexpress.com This inhibition is significant as CSF-1R signaling is implicated in the regulation of macrophages, which can contribute to the tumor microenvironment. nih.govnih.gov

The interaction of dovitinib with CSF-1R involves binding to the kinase domain. Molecular docking studies suggest that dovitinib interacts with key residues, including Met637, and forms a hydrogen bond with the activation loop residue Asp796. nih.gov This interaction stabilizes the DFG-out conformation of the kinase, which is an autoinhibitory state, thus preventing the receptor's activation. nih.gov Further interactions with Thr663 and Cys666 have also been noted, suggesting a basis for its cellular potency and potential to overcome resistance mechanisms. nih.gov

In cellular assays, dovitinib has been shown to inhibit the proliferation of cell lines dependent on CSF-1 for growth. For instance, in the M-NFS-60 mouse myeloblastic cell line, which relies on M-CSF for proliferation, dovitinib exhibited a median effective concentration (EC50) of 220 nM. selleckchem.com

Analysis of Other Kinases with Weaker Inhibition Profiles

While dovitinib potently inhibits several RTKs, its activity against another set of kinases is notably weaker. The following sections detail the inhibitory profile of dovitinib against these less sensitive kinases.

Insulin Receptor (InsR)

Dovitinib displays a significantly lower inhibitory capacity against the Insulin Receptor (InsR). selleckchem.comtargetmol.com In cell-free assays, the IC50 value for InsR inhibition by dovitinib was determined to be 2 µM. medchemexpress.com This indicates a substantially weaker interaction compared to its primary targets.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is another kinase for which dovitinib shows a weaker inhibition profile. selleckchem.comtargetmol.com EGFR is a key regulator of cellular growth and proliferation, and its dysregulation is common in many cancers. mdpi.comnih.gov Cell-free assays have established an IC50 value of 2 µM for dovitinib against EGFR. medchemexpress.com Despite this weaker direct inhibition, some studies suggest that dovitinib might overcome resistance to EGFR inhibitors in certain contexts. nih.gov

c-Met

The c-Met receptor, also known as hepatocyte growth factor receptor, is another kinase that is less potently inhibited by dovitinib. selleckchem.comtargetmol.com Dysregulation of the c-Met signaling pathway is associated with tumor development and progression. dovepress.com Research indicates that dovitinib has an IC50 value greater than 3 µM for c-Met in cell-free assays. medchemexpress.com However, in some cancer cell lines, dovitinib has been observed to inhibit the phosphorylation of c-Met, suggesting some level of cellular activity against this target. nih.gov

Ephrin Receptor A2 (EphA2)

Dovitinib demonstrates a weaker inhibitory effect on the Ephrin Receptor A2 (EphA2). selleckchem.comtargetmol.com In cell-free kinase assays, the IC50 value for EphA2 was found to be 4 µM. medchemexpress.com

Tie2

The Tie2 receptor, also known as TEK, is another receptor tyrosine kinase for which dovitinib has a weaker inhibition profile. selleckchem.comtargetmol.com Tie2 plays a role in angiogenesis. researchgate.net The IC50 value for dovitinib against Tie2 in cell-free assays is 4 µM. medchemexpress.com

Kinase Inhibition Profile of Dovitinib

Kinase TargetIC50 (nM)
CSF-1R36 medchemexpress.commedchemexpress.com
Insulin Receptor (InsR)2000 medchemexpress.com
Epidermal Growth Factor Receptor (EGFR)2000 medchemexpress.com
c-Met>3000 medchemexpress.com
Ephrin Receptor A2 (EphA2)4000 medchemexpress.com
Tie24000 medchemexpress.com
Insulin-like Growth Factor 1 Receptor (IGF-1R)

Dovitinib exhibits a comparatively weak inhibitory effect on the Insulin-like Growth Factor 1 Receptor (IGF-1R). In cell-free kinase assays, the half-maximal inhibitory concentration (IC50) for Dovitinib against IGF-1R has been determined to be greater than 10 μM. medchemexpress.com This indicates that significantly higher concentrations of the compound are required to inhibit IGF-1R activity by 50% compared to its primary targets. The mechanism of inhibition involves competition with ATP for binding to the kinase domain of the receptor. nih.gov Despite this lower potency, the potential for Dovitinib to influence IGF-1R signaling, particularly at higher concentrations or in specific cellular contexts, cannot be entirely dismissed, especially considering the role of IGF-1R in tumor cell proliferation, survival, and resistance to other therapies. nih.gov

HER2

Similar to its interaction with IGF-1R, Dovitinib is a less potent inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2. Cell-free assays have demonstrated an IC50 value of greater than 10 μM for HER2. medchemexpress.com This suggests that direct inhibition of HER2 is not a primary mechanism of action for Dovitinib at clinically relevant concentrations. However, it is noteworthy that in preclinical models of HER2-positive breast cancer, Dovitinib has shown some anti-tumor activity, which may be attributable to its potent inhibition of other critical pathways, such as those driven by FGFRs, that can contribute to tumor growth and survival in these cancers.

Inhibitory Activity of Dovitinib Against IGF-1R and HER2

Target KinaseIC50 (μM)Potency
IGF-1R>10 medchemexpress.comLow
HER2>10 medchemexpress.comLow

Modulation of Downstream Intracellular Signaling Pathways

The therapeutic effects of Dovitinib are largely mediated by its ability to interfere with the complex network of downstream signaling pathways that are aberrantly activated in cancer.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation. Research has indicated that Dovitinib can modulate this pathway. For instance, in FGFR-expressing mammary cancer cells, Dovitinib has been shown to induce apoptosis by inhibiting the PI3K/AKT signaling pathway. However, the effect of Dovitinib on AKT phosphorylation can be context-dependent. In some cancer cell lines, such as KRAS mutant LoVo cells, Dovitinib treatment led to a reduction in phosphorylated AKT levels. Conversely, in BRAF mutant HT-29 cells, the same treatment did not produce a similar inhibitory effect on the PI3K-AKT pathway, and in some instances, an enhancement of phosphorylated AKT was observed. This highlights the complexity of Dovitinib's interaction with this pathway, which can be influenced by the specific genetic background of the cancer cells.

RAS-RAF-MAPK/ERK Signaling Pathway

The RAS-RAF-MAPK/ERK pathway is another fundamental signaling cascade that governs cell proliferation, differentiation, and survival. Dovitinib has been demonstrated to impact this pathway, primarily through its inhibition of upstream receptor tyrosine kinases. Studies have shown that Dovitinib can inhibit FGF-mediated phosphorylation of ERK1/2. However, the response of the RAS-RAF-MAPK/ERK pathway to Dovitinib can be intricate. In certain colorectal cancer cell lines, treatment with TKI-258 resulted in an increased level of activated ERK, suggesting the activation of a potential resistance mechanism through this pathway. This complex interplay underscores the dynamic nature of cellular signaling in response to targeted therapies.

STAT Signaling Pathway, particularly STAT3

The Signal Transducer and Activator of Transcription (STAT) signaling pathway, and specifically STAT3, plays a pivotal role in tumor cell proliferation, survival, and immune evasion. Dovitinib has been shown to be a potent inhibitor of STAT3 signaling. It exerts this effect by downregulating the phosphorylation of STAT3 at the tyrosine 705 residue. This inhibition of STAT3 activation leads to a subsequent reduction in the expression of its downstream target genes, which are involved in cell cycle progression and apoptosis resistance. The targeting of the STAT3 pathway represents a key mechanism through which Dovitinib mediates its anti-tumor effects.

Modulation of p70S6K and 4EBP1

p70S6 Kinase (p70S6K) and Eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) are key downstream effectors of the PI3K/AKT/mTOR signaling pathway and are crucial for protein synthesis and cell growth. In vivo studies using tumor xenografts have demonstrated that treatment with Dovitinib can lead to a significant reduction in the phosphorylation of both p70S6K and 4EBP1. This inhibition of p70S6K and 4EBP1 phosphorylation indicates that Dovitinib can effectively suppress the mTOR signaling axis, further contributing to its anti-proliferative and pro-apoptotic activities.

Effects on Key Cellular Processes in Preclinical Models

Dovitinib (also known as CHIR-258 and TKI-258) is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant anti-tumor potential in a range of preclinical cancer models. nih.gov Its mechanism of action involves the modulation of several key cellular processes that are fundamental to cancer cell growth and survival.

Cell Proliferation Inhibition

Dovitinib effectively inhibits the proliferation of various cancer cell lines in a dose-dependent manner. selleckchem.comnih.gov This anti-proliferative effect is a result of its ability to block the activity of multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). nih.govmedchemexpress.comnih.gov By inhibiting these receptors, dovitinib disrupts downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation. nih.gov

The half-maximal inhibitory concentration (IC50) of dovitinib, which represents the concentration of the drug required to inhibit cell growth by 50%, varies across different cancer cell lines. This variability is often linked to the specific genetic mutations present in the cells. nih.gov For instance, in colorectal cancer cell lines, cells with KRAS mutations have shown more sensitivity to dovitinib compared to those with BRAF mutations. nih.gov Similarly, in endometrial cancer cell lines, those with activating FGFR2 mutations are more susceptible to the growth-inhibitory effects of dovitinib. umn.edu

Here is a table summarizing the IC50 values of dovitinib in various cancer cell lines:

Cell LineCancer TypeIC50 (nM)Reference
LoVoColorectal Cancer (KRAS mutant)130 nih.gov
HT-29Colorectal Cancer (BRAF mutant)2,530 nih.gov
KMS11Multiple Myeloma (FGFR3-Y373C)90 selleckchem.commedchemexpress.com
OPM2Multiple Myeloma (FGFR3-K650E)90 selleckchem.commedchemexpress.com
KMS18Multiple Myeloma (FGFR3-G384D)550 selleckchem.commedchemexpress.com
SK-HEP1Hepatocellular Carcinoma~1,700 selleckchem.com
M-NFS-60Mouse Myeloblastic Leukemia220 selleckchem.com

Apoptosis Induction

In addition to inhibiting cell proliferation, dovitinib also induces apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by dovitinib is mediated through the modulation of several key proteins involved in the apoptotic cascade.

A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) by activated caspases, particularly caspase-3. nih.govnih.govnih.gov Dovitinib treatment has been shown to increase the levels of cleaved PARP-1 and activate caspase-3 in various cancer cell lines, including gastric and aggressive meningioma cells. nih.govresearchgate.net This activation of the caspase cascade is a central event in the execution phase of apoptosis. researchgate.net

Dovitinib promotes apoptosis by upregulating the expression of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bax and Bim. nih.govresearchgate.net Bax plays a crucial role in the mitochondrial pathway of apoptosis by forming pores in the mitochondrial membrane, leading to the release of cytochrome c. researchgate.net Bim is a BH3-only protein that can activate Bax and inhibit anti-apoptotic proteins. nih.govnih.gov The upregulation of both Bax and Bim by dovitinib shifts the balance within the cell towards apoptosis.

Conversely, dovitinib has been observed to decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov Bcl-2 functions to prevent apoptosis by binding to and inhibiting pro-apoptotic proteins like Bax. nih.govyoutube.com By downregulating Bcl-2, dovitinib further promotes the apoptotic process, making the cancer cells more susceptible to programmed cell death.

Dovitinib treatment also leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p27. nih.gov p27 is a crucial regulator of the cell cycle, primarily acting to halt cell cycle progression at the G1 phase. numberanalytics.comnih.gov It achieves this by inhibiting the activity of cyclin-CDK complexes, which are essential for the transition from G1 to the S phase of the cell cycle. nih.govresearchgate.net The induction of p27 by dovitinib contributes to its anti-proliferative effects by causing cell cycle arrest. nih.gov

Here is a table summarizing the effects of dovitinib on key apoptotic and cell cycle regulatory proteins in gastric cancer cell lines:

ProteinFunctionEffect of DovitinibReference
Cleaved PARP-1Apoptosis MarkerIncreased nih.gov
Cleaved Caspase-3Apoptosis ExecutionerIncreased nih.gov
BaxPro-apoptoticIncreased nih.gov
BimPro-apoptoticIncreased nih.gov
Bcl-2Anti-apoptoticDecreased nih.gov
p27Cell Cycle InhibitorIncreased nih.gov

Cell Cycle Arrest (e.g., G2/M phase)

Dovitinib has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell lines. This effect is a crucial component of its antitumor activity. Studies have shown that treatment with Dovitinib leads to a dose-dependent accumulation of cells in the G2/M phase in nasopharyngeal, hepatocellular, and HeLa carcinoma cell lines. nih.gov For instance, a robust G2/M arrest was observed with a 5 μM concentration of Dovitinib in these cells. nih.gov This arrest is triggered through the activation of the DNA damage checkpoint. nih.govnih.gov

The mechanism underlying this G2 arrest involves the induction of DNA damage, as evidenced by γ-H2AX and comet assays. nih.gov In response to this damage, the mitotic kinase CDK1 is inactivated through phosphorylation, preventing cells from entering mitosis. nih.gov This checkpoint activation can be overcome by inhibitors of CHK1 and WEE1, further confirming the role of the G2 DNA damage checkpoint in Dovitinib's mechanism. nih.gov Interestingly, while potent at inducing G2/M arrest, Dovitinib does not appear to significantly affect the G1-S transition. nih.gov

In some cancer types, such as urothelial carcinoma and lymphoplasmacytic lymphoma, Dovitinib has been reported to trigger a G1 phase arrest instead. nih.gov However, the more predominant and studied effect across multiple cancer types is the G2/M arrest. nih.gov

Inhibition of Anchorage-Independent Growth

A hallmark of malignant transformation is the ability of cancer cells to proliferate independently of a solid substrate, a characteristic known as anchorage-independent growth. Dovitinib has shown efficacy in inhibiting this critical aspect of tumorigenesis. In preclinical studies, Dovitinib has been shown to suppress the anchorage-independent colony formation of colorectal cancer (CRC) cells. nih.gov This indicates that the compound can disrupt the ability of cancer cells to survive and grow in an environment that does not provide normal adhesion signals, a key step in metastasis.

The inhibition of anchorage-independent growth is consistent with Dovitinib's role as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. selleckchem.commedchemexpress.com By blocking the signaling pathways mediated by receptors like FGFR, VEGFR, and PDGFR, Dovitinib interferes with the downstream signals that promote cell survival and proliferation under anchorage-independent conditions. nih.gov

The table below summarizes the inhibitory effects of Dovitinib on anchorage-independent growth in a colorectal cancer cell line.

Table 1: Effect of Dovitinib on Anchorage-Independent Colony Formation in Colorectal Cancer Cells
Cell LineTreatmentObservationReference
LoVo (KRAS mutant)TKI258Inhibition of anchorage-independent colony-formation nih.gov
HT-29 (BRAF mutant)TKI258Inhibition of anchorage-independent colony-formation nih.gov

Inhibition of Cell Motility

The ability of cancer cells to move and invade surrounding tissues is fundamental to metastasis. Dovitinib has demonstrated a significant inhibitory effect on the motility of cancer cells. In studies using oral squamous cell carcinoma (SCC) cell lines, TKI-258 was shown to inhibit both cell migration and invasion. nih.gov Treatment with TKI-258 resulted in morphological changes in SCC-4 cells, causing them to become rounded with disorganized F-actin, a key component of the cellular machinery for movement. nih.gov

The inhibition of cell motility is concentration-dependent. nih.gov In migration assays, TKI-258 at concentrations of 1, 5, and 10 μM significantly inhibited the movement of SCC-4 cells. nih.gov Similarly, a 5 μM concentration of TKI-258 significantly reduced the invasive capacity of these cells through a Matrigel™ membrane. nih.gov These effects are likely mediated by the inhibition of signaling pathways regulated by FGFRs, PDGFRs, and/or VEGFRs, which are crucial for cytoskeletal organization and cell movement. nih.gov

The table below presents data on the inhibition of cell motility by TKI-258.

Table 2: Inhibition of Cell Motility by TKI-258 in Oral Squamous Cell Carcinoma
AssayCell LineTreatment ConcentrationResultReference
Migration AssaySCC-41, 5, and 10 μMConcentration-dependent inhibition of migrating cells nih.gov
Invasion AssaySCC-45 μMSignificantly lower number of invading cells nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Dovitinib exhibits potent anti-angiogenic properties by targeting key receptor tyrosine kinases involved in this process, including VEGFRs and FGFRs. nih.govdrugbank.comaacrjournals.org

Reduction in Tumor Vasculature

In vivo studies have consistently demonstrated that Dovitinib reduces the density of blood vessels within tumors. nih.govnih.gov In human colon cancer xenograft models, oral administration of CHIR-258 led to a reduced intratumoral microvessel density. nih.gov This effect has also been observed in colorectal cancer xenografts, where staining for the endothelial cell marker CD31 showed that the size and number of blood vessels were diminished after treatment with TKI258. nih.gov Similarly, in an orthotopic hepatocellular carcinoma (HCC) model, Dovitinib significantly decreased microvessel density in xenograft tumors. nih.gov This reduction in tumor vasculature is a direct consequence of the inhibition of pro-angiogenic signaling pathways in endothelial cells.

Impact on Endothelial Cell Proliferation and Viability

Dovitinib preferentially targets endothelial cells over many types of cancer cells. nih.gov It has been shown to inhibit the proliferation and motility of endothelial cells at pharmacologically relevant concentrations. nih.gov For example, Dovitinib inhibited the proliferation and motility of four out of five endothelial cell lines at a concentration of 0.04 μmol/L, a concentration at which it did not affect the proliferation or motility of HCC cells. nih.gov This preferential targeting is due to the expression of key Dovitinib targets, such as VEGFR-2, FGFR-1, and PDGFR-β, on endothelial cells. nih.gov By inhibiting these receptors, Dovitinib blocks the stimulation of endothelial cell growth and survival by factors like VEGF and bFGF. selleckchem.comclinicaltrials.gov

The table below summarizes the anti-angiogenic effects of Dovitinib.

Table 3: Anti-angiogenic Effects of Dovitinib
EffectModel SystemObservationReference
Reduced Microvessel DensityHuman Colon XenograftReduced intratumoral microvessel density after CHIR-258 treatment. nih.gov
Reduced Blood Vessel Size and NumberColorectal Cancer XenograftsDiminished CD31-positive blood vessels after TKI258 treatment. nih.gov
Decreased Microvessel DensityOrthotopic HCC XenograftDose-dependent decrease in microvessel density with dovitinib treatment. nih.gov
Inhibition of Endothelial Cell ProliferationEndothelial Cell LinesInhibited at 0.04 μmol/L. nih.gov
Inhibition of Endothelial Cell MotilityEndothelial Cell LinesInhibited at 0.04 μmol/L. nih.gov

Preclinical Efficacy Studies in Disease Models

In Vitro Studies Using Cancer Cell Lines

Breast Cancer Cell Line Models

In the context of breast cancer, the efficacy of Dovitinib (B548160) has been linked to the amplification of the FGFR1 gene. The MDA-MB-134 cell line, which harbors FGFR1 amplification and overexpression, has been a key model in these investigations. nih.govnih.gov Studies have shown that a sub-line of MDA-MB-134, which is sensitive to FGFR1 inhibition, displays partial resistance to 4-Hydroxytamoxifen (4-OHT). nih.gov This suggests that FGFR1 signaling can drive resistance to endocrine therapies. Silencing of FGFR1 in these cells has been shown to impact their survival, highlighting the dependence of these cancer cells on the FGFR1 pathway. nih.gov Another cell line, SUM44, also exhibits sensitivity to FGFR1 inhibition. nih.gov

However, it is noteworthy that not all MDA-MB-134 cell lines exhibit the same sensitivity. A sample obtained from the American Type Culture Collection (ATCC) was found to be insensitive to FGFR1 knockdown, unlike the original line from MD Anderson. nih.gov This underscores the importance of cell line provenance and the heterogeneity that can exist within the same designated cell line.

Table 1: Effect of FGFR1 Silencing in Breast Cancer Cell Lines

Cell Line FGFR1 Status Key Finding
MDA-MB-134 (MD Anderson) Amplified, Overexpressed Sensitive to FGFR1 knockdown, which impacts survival. nih.gov
MDA-MB-134 (ATCC) Amplified Insensitive to FGFR1 knockdown. nih.gov
SUM44 Not specified Sensitive to FGFR1 inhibition. nih.gov

Osteosarcoma Cell Line Models

In the context of osteosarcoma, the K7M2 cell line, a highly aggressive and metastatic murine model, has been utilized to study the effects of various therapeutic agents. researchgate.netnih.gov While specific data on Dovitinib's direct efficacy on K7M2 cells is not detailed in the provided search results, the model is established as a valuable tool for investigating therapies against metastatic osteosarcoma. nih.gov The K7M2 cell line is derived from pulmonary metastases of the K7 murine osteosarcoma cell line and has a high rate of pulmonary metastasis in mice. nih.gov

Colorectal Cancer (CRC) Cell Line Models

In colorectal cancer, the efficacy of Dovitinib appears to be independent of KRAS or BRAF mutation status in vivo, although in vitro results show some variation. nih.govnih.gove-century.us In vitro assays demonstrated that the KRAS mutant LoVo cell line was more sensitive to Dovitinib (IC50 of 130 nM) than the BRAF mutant HT-29 cell line (IC50 of 2,530 nM). nih.gove-century.us Both cell lines, however, showed a dose-dependent inhibition of cell growth. nih.gov

Western blot analysis revealed that in LoVo cells, Dovitinib inhibited both the PI3K-AKT and RAS-RAF-ERK pathways. nih.gov In contrast, in HT-29 cells, the PI3K-AKT pathway was not inhibited, and the RAS-RAF-ERK pathway appeared to be activated. nih.gov Despite these in vitro differences, in xenograft models, Dovitinib delayed the growth of tumors from both cell lines equally. nih.govnih.gov This suggests that the in vivo efficacy may be attributed to the drug's anti-angiogenic effects, as evidenced by reduced Ki-67 and CD31 staining in tumors. nih.govnih.gov

Table 3: In Vitro Sensitivity of Colorectal Cancer Cell Lines to Dovitinib

Cell Line Mutation Status IC50 (Dovitinib)
LoVo KRASG13D BRAFwt 130 nM nih.gove-century.us
HT-29 KRASwt BRAFV600E 2,530 nM nih.gove-century.us

Pancreatic Cancer Cell Line Models

Preclinical studies in pancreatic cancer have indicated that the anticancer effect of Dovitinib may be most pronounced in cancers with heightened FGFR signaling, particularly those overexpressing FGFR2. researchgate.net In vivo studies using pancreatic cancer cell line xenografts have shown that the growth inhibition by Dovitinib is related to the level of FGFR2 IIIb expression. researchgate.netnih.gov Cell lines with high FGFR2 mRNA levels, such as L3.6PL, showed significant tumor growth inhibition when treated with Dovitinib, whereas those with low FGFR2 levels, like SU86.86, were less affected. researchgate.net

Hepatocellular Carcinoma (HCC) Cell Line Models

Dovitinib has demonstrated significant antitumor activity in several hepatocellular carcinoma cell lines, including PLC5, Hep3B, Sk-Hep1, and Huh-7. aacrjournals.orgbohrium.comnih.govaacrjournals.org The mechanism of action in HCC involves the downregulation of phospho-STAT3 (p-STAT3) and its related proteins, Mcl-1, survivin, and cyclin D1, leading to apoptosis. aacrjournals.orgnih.govaacrjournals.org This effect is mediated by the protein tyrosine phosphatase SHP-1, as Dovitinib was found to increase SHP-1 activity. aacrjournals.orgnih.gov

Crucially, Dovitinib also induced apoptosis in two sorafenib-resistant HCC cell lines. aacrjournals.orgnih.gov These resistant cells showed significant activation of STAT3, suggesting that targeting this pathway could be a strategy to overcome drug resistance. aacrjournals.orgnih.gov In vivo studies with Huh-7 and PLC5 xenografts confirmed that Dovitinib significantly suppressed tumor growth and downregulated p-STAT3 by increasing SHP-1 activity. aacrjournals.orgnih.gov

Table 4: Dovitinib's Activity in Hepatocellular Carcinoma Cell Lines

Cell Line Key Findings
PLC5 Significant antitumor activity, downregulation of p-STAT3, induction of apoptosis. aacrjournals.orgbohrium.comnih.govaacrjournals.org
Hep3B Significant antitumor activity. aacrjournals.orgbohrium.comnih.gov
Sk-Hep1 Significant antitumor activity, downregulation of p-STAT3, induction of apoptosis. aacrjournals.orgbohrium.comnih.govaacrjournals.org
Huh-7 Significant antitumor activity, downregulation of p-STAT3, induction of apoptosis. aacrjournals.orgbohrium.comnih.govaacrjournals.org
Sorafenib-resistant Huh-7 Induction of apoptosis through STAT3 inhibition. aacrjournals.orgnih.gov

Acute Myelogenous Leukemia (AML) Cell Line Models

Dovitinib is a potent inhibitor of several receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myelogenous Leukemia (AML) and are associated with a poor prognosis.

In preclinical studies, Dovitinib has demonstrated significant activity against AML cells harboring the FLT3-ITD mutation. Research has shown that Dovitinib is a potent inhibitor of FLT3, with an IC50 value of 1 nM in cell-free assays. This potent inhibition is a key mechanism behind its anti-leukemic effects. Studies utilizing the MV4;11 human AML cell line, which is characterized by the FLT3-ITD mutation, have shown that treatment with Dovitinib leads to the inhibition of FLT3 autophosphorylation. This blockage of critical signaling pathways ultimately induces apoptosis in these cancer cells. nih.gov The antiproliferative effects of Dovitinib have been observed to be particularly enhanced in FLT3-ITD positive AML cells. nih.gov

Multiple Myeloma (MM) Cell Line Models

A subset of multiple myeloma (MM) cases, characterized by the t(4;14) chromosomal translocation, results in the aberrant expression of Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov This has made FGFR3 an attractive therapeutic target. Dovitinib, which potently inhibits FGFR3, has been extensively studied in this context.

The compound has been shown to selectively inhibit the growth of human myeloma cell lines that express either wild-type or activated mutant FGFR3. nih.gov In responsive cell lines, Dovitinib induces both cytostatic (cell growth arrest) and cytotoxic (cell death) effects. nih.gov Importantly, its efficacy is maintained even in the presence of interleukin 6 (IL-6) or when the myeloma cells are co-cultured on stroma, conditions that can otherwise confer resistance. nih.gov

Studies on specific t(4;14) MM cell lines with activating FGFR3 mutations have quantified Dovitinib's efficacy. The drug inhibits the proliferation of KMS11 (harboring the FGFR3-Y373C mutation) and OPM2 (with the FGFR3-K650E mutation) with an IC50 value of 90 nM for both. nih.gov The KMS18 cell line, which has an FGFR3-G384D mutation, was also inhibited, though at a higher IC50 value of 550 nM. nih.gov Mechanistically, Dovitinib was found to inhibit the phosphorylation of the downstream effector Extracellular signal-Regulated Kinase (ERK) 1/2, which is associated with the induction of a cytotoxic response in primary myeloma cells from t(4;14) patients. nih.gov

Table 1: IC50 Values of Dovitinib in FGFR3-Mutant Multiple Myeloma Cell Lines This table summarizes the concentration of Dovitinib required to inhibit the proliferation of specific MM cell lines by 50%.

Cell Line FGFR3 Mutation IC50 Value (nM)
KMS11 Y373C 90
OPM2 K650E 90
KMS18 G384D 550

Bladder Cancer Cell Line Models

The response of bladder cancer cells to Dovitinib has been linked to their Epithelial-Mesenchymal Transition (EMT) status. nih.govclinicaltrials.gov EMT is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells.

Table 2: Dovitinib IC50 Values in Bladder Cancer Cell Lines and their EMT Status This table presents the IC50 values for Dovitinib across a panel of human bladder cancer cell lines, correlated with their calculated EMT-score. A higher EMT-score signifies a more mesenchymal state.

Cell Line EMT-Score IC50 (µM)
RT4 -7.2 1.8
UMUC3 -6.9 2.5
5637 -6.8 3.3
BFTC905 -6.5 3.2
TCCSUP -5.7 4.8
RT112 -5.2 3.7
EJ28 1.9 6.8
T24 3.6 6.1
J82 4.2 7.9
253J 4.9 10.3

Gastrointestinal Stromal Tumor (GIST) Cell Line Models

Gastrointestinal Stromal Tumors (GISTs) are often driven by mutations in the KIT receptor tyrosine kinase. Dovitinib, as a multi-kinase inhibitor that targets KIT, has been evaluated for its efficacy in this cancer. Preclinical studies have shown that Dovitinib inhibits cell proliferation in GIST cell lines. nih.gov

In a xenograft model derived from the imatinib-sensitive GIST-T1 cell line, Dovitinib was shown to decrease tumor volume in a manner similar to imatinib (B729). nih.gov Further studies using patient-derived GIST xenografts with different imatinib resistance patterns confirmed Dovitinib's antitumor efficacy. nih.gov Notably, in a model with a KIT exon 9 mutation, Dovitinib demonstrated better efficacy than imatinib. nih.gov In a different model harboring KIT exon 11 and 17 mutations, Dovitinib treatment led to significant tumor necrosis, which was likely due to its anti-angiogenic effects. nih.gov These findings suggest that Dovitinib is active in GIST models with varying mutational backgrounds and sensitivity to other kinase inhibitors. nih.gov

Melanoma Cell Line Models

In melanoma, particularly models with BRAF mutations, Dovitinib has shown notable preclinical activity. Research has found that melanoma cell lines with BRAF mutations are selectively sensitive to Dovitinib. The compound effectively inhibits the growth and clonogenic capacity of several mutant BRAF melanoma cell lines.

This efficacy extends to vemurafenib-resistant cell lines, suggesting that Dovitinib may overcome certain mechanisms of acquired resistance to BRAF inhibitors. The mechanism of action in these cells involves the inhibition of multiple receptor tyrosine kinases that are frequently expressed and active in melanoma, including KIT, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FGFR.

Meningioma Cell Line Models

The efficacy of Dovitinib has been investigated in aggressive, anaplastic meningioma (AM) cell lines, which represent a significant clinical challenge. In vitro studies using the CH157MN and IOMM-Lee anaplastic meningioma cell lines demonstrated that Dovitinib treatment suppressed multiple angiokinases, with a primary effect on FGFRs.

This inhibition led to the suppression of critical downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are integral to cell proliferation and survival. Furthermore, Dovitinib was shown to induce apoptosis (programmed cell death) in these cells. This was evidenced by the downregulation of the survival protein Bcl-XL and the overexpression of apoptotic factors such as Bax and caspase-3. These effects were observed regardless of the CHEK2 and NF2 gene mutation status of the cells.

Studies in Non-Cancerous Cell Systems

The effects of Dovitinib have also been assessed in non-cancerous cell systems to understand its potential impact on normal tissues. In a study related to meningioma, treatment with Dovitinib at concentrations that were effective against cancer cells was shown to spare normal human neurons and normal human arachnoid cells in an in-vitro model.

Another study specifically examined the effect of Dovitinib on oligodendrocytes , the myelin-producing cells of the central nervous system, using the OLN-93 oligodendrocyte cell line. nih.gov The findings indicated that while Dovitinib treatment led to some cytotoxicity and reduced proliferation, it also decreased the expression of downstream FGF/FGFR signals like pAkt and pERK. nih.gov Concurrently, the treatment resulted in a more complex cellular phenotype and a higher expression of myelin proteins and neuroprotective agents like Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB. nih.gov

In Vivo Studies Using Animal Models

Dovitinib has demonstrated significant antitumor activity in preclinical xenograft models of breast cancer, particularly those with fibroblast growth factor receptor (FGFR) amplification. aacrjournals.orgnih.gov

In the HBCx-2 primary xenograft model, which has amplification of the FGFR1 gene, Dovitinib was shown to inhibit tumor growth. aacrjournals.orgaacrjournals.org At a dose of 50 mg/kg, it led to tumor regression. aacrjournals.orgaacrjournals.org Specifically, on day 28 of treatment, the mean tumor volume in the group receiving 50 mg/kg of Dovitinib was only 7.2% of the vehicle control group. aacrjournals.orgaacrjournals.org

In the HBCx-3 xenograft model, characterized by FGFR2 amplification, Dovitinib also caused tumor regression. aacrjournals.orgnih.gov Furthermore, in a study involving various primary human breast carcinoma xenograft models, Dovitinib showed strong antitumor efficacy as a single agent in the ER+ HBCx-3 model. aacrjournals.orgresearchgate.net

Xenograft ModelFGFR AmplificationKey FindingsReference
HBCx-2 FGFR1Prevented tumor growth and caused tumor regression. Mean tumor volume was 7.2% of control at 50 mg/kg on day 28. aacrjournals.orgaacrjournals.org
HBCx-3 FGFR2Caused tumor regression. Showed strong single-agent antitumor efficacy. aacrjournals.orgaacrjournals.orgresearchgate.net

The efficacy of Dovitinib has been evaluated in gastric cancer xenograft models, such as the MKN-45 model, which is derived from human gastric adenocarcinoma. nih.govnih.govtandfonline.comaltogenlabs.com

In a study using MKN-45 subcutaneous xenografts, Dovitinib monotherapy resulted in a 76% inhibition of tumor growth. nih.govnih.govtandfonline.com When combined with nab-paclitaxel, the combination had an additive effect, leading to tumor regression to 85% of its original value. nih.govnih.govtandfonline.com In terms of survival, Dovitinib monotherapy showed a minimal improvement over the control group (25 days vs. 23 days). nih.govnih.govtandfonline.com However, the combination of Dovitinib with nab-paclitaxel led to a significant extension in lifespan, reaching 187% of the control group's survival time (66 days). nih.govnih.govtandfonline.com Immunohistochemical analysis of the tumors revealed that Dovitinib reduced tumor cell proliferation and tumor vasculature. nih.govnih.govtandfonline.com

Xenograft ModelTreatmentTumor Growth InhibitionMedian Animal SurvivalReference
MKN-45 Dovitinib Monotherapy76%25 days nih.govnih.govtandfonline.com
MKN-45 Dovitinib + nab-paclitaxelAdditive effect leading to regression66 days nih.govnih.govtandfonline.com
MKN-45 Control-23 days nih.govnih.govtandfonline.com

While specific studies focusing exclusively on the use of Dovitinib in osteosarcoma pulmonary metastasis models were not found, related research indicates its potential to affect metastasis. Studies have shown that Dovitinib can impair the formation of lung metastases in breast cancer models. nih.gov Osteosarcoma is a malignancy where lung metastasis is the primary cause of mortality. jci.org The development of novel therapies that can disrupt the metastatic process is a critical area of research. Tyrosine kinase inhibitors (TKIs) are being investigated as a therapeutic approach for metastatic osteosarcoma. nih.gov For instance, other TKIs like anlotinib (B1662124) have shown promising anti-tumor efficiency in treating delayed pulmonary metastatic osteosarcoma. amegroups.cn Given Dovitinib's inhibitory action on receptor tyrosine kinases involved in angiogenesis and tumor growth, its potential to impact osteosarcoma metastasis warrants further investigation.

Dovitinib has been tested in colorectal cancer (CRC) xenograft models, including LoVo (KRAS mutant) and HT-29 (BRAF mutant) cells. nih.govnih.govsigmaaldrich.com

In vivo studies showed that Dovitinib delayed tumor growth in both LoVo and HT-29 xenograft models equally, despite in vitro results suggesting that HT-29 cells were more resistant. nih.govnih.gov This suggests that the in vivo anti-tumor effect may be linked to the drug's anti-angiogenic properties. nih.gov Staining for the proliferation marker Ki-67 and the endothelial cell marker CD31 was substantially reduced in both xenografts after treatment with TKI-258. nih.govnih.gov

In a separate study using the HT-29 xenograft model, the combination of Dovitinib and oxaliplatin (B1677828) significantly decreased tumor growth. researchgate.netnih.gov While oxaliplatin alone was inactive, Dovitinib monotherapy showed a decrease in tumor growth. nih.gov The combination of the two drugs resulted in a significant reduction in tumor growth compared to either vehicle or single-drug treatments. nih.gov

Xenograft ModelMutation StatusKey FindingsReference
LoVo KRAS mutantDovitinib delayed tumor growth. nih.govnih.gov
HT-29 BRAF mutantDovitinib delayed tumor growth, with reduced Ki-67 and CD31 staining. Combination with oxaliplatin significantly decreased tumor growth. nih.govnih.govresearchgate.netnih.gov

Xenograft Models

Hepatocellular Carcinoma Xenografts (e.g., Huh-7, PLC5)

Dovitinib has demonstrated significant antitumor and antimetastatic activities in preclinical models of hepatocellular carcinoma (HCC). nih.gov In vivo studies showed that dovitinib potently inhibited the tumor growth of six different HCC cell lines when xenografted into mice. nih.gov Furthermore, in an orthotopic HCC model, dovitinib not only inhibited the growth of the primary tumor but also suppressed lung metastasis, leading to a significant extension of survival in the treated mice. nih.gov

Mechanistic investigations revealed that dovitinib's efficacy is linked to the inhibition of critical signaling pathways. The compound was found to inhibit the basal expression and FGF-induced phosphorylation of FGFR-1, FRS2-α, and ERK1/2. nih.gov This inhibition of angiogenesis-related pathways, including FGFR, PDGFR-β, and VEGFR-2, correlated with the observed antitumor effects. nih.govselleckchem.com In xenograft models using Huh-7 and PLC5 cell lines, dovitinib's administration led to a significant suppression of tumor growth. nih.gov This effect was associated with the downregulation of phosphorylated STAT3 (p-STAT3) through the increased activity of SHP-1, ultimately inducing apoptosis in the cancer cells. nih.gov Treatment also resulted in cell cycle arrest at the G2/M phase. nih.gov

Efficacy of Dovitinib in Hepatocellular Carcinoma (HCC) Xenograft Models
Model TypeCell Line(s)Key FindingsReference
Subcutaneous XenograftSix HCC LinesPotent inhibition of tumor growth. nih.gov
Subcutaneous XenograftHuh-7, PLC5Significant suppression of tumor growth via SHP-1-mediated inhibition of STAT3. nih.gov
Orthotopic ModelNot specifiedPotent inhibition of primary tumor growth and lung metastasis; significantly prolonged mouse survival. nih.gov
Cell CultureSK-HEP1Induced G2/M cell cycle arrest and inhibited colony formation. nih.gov
Multiple Myeloma Orthotopic Models

The efficacy of CHIR-258 has been demonstrated in an orthotopic mouse model of multiple myeloma (MM) that expresses mutant fibroblast growth factor receptor 3 (FGFR3), a key driver in a subset of MM patients with the t(4;14) translocation. nih.govnih.gov In a study using the human KMS-11-luc cell line, which harbors an activating FGFR3 mutation, noninvasive bioluminescence imaging showed that cancer lesions were primarily localized in the spine, skull, and pelvis. nih.gov

Daily oral administration of CHIR-258 resulted in a significant inhibition of tumor growth in this FGFR3-driven model. nih.gov This antitumor activity directly translated into a significant improvement in the survival of the treated animals, providing a strong preclinical rationale for investigating CHIR-258 in patients with FGFR3-positive MM. nih.gov

Efficacy of CHIR-258 in a Multiple Myeloma (MM) Orthotopic Model
Model SystemKey Genetic FeatureTreatment EffectOutcomeReference
Orthotopic model using KMS-11-luc cellsExpresses mutant FGFR3 (Y373C)Significant inhibition of tumor growth.Significant improvement in animal survival. nih.gov
Renal Cell Carcinoma Xenografts (e.g., 786-O)

Dovitinib has shown notable antitumor activity in xenograft models of renal cell carcinoma (RCC). aacrjournals.org In a mouse xenograft model using the clear cell RCC cell line 786-O, which has a VHL deletion leading to abnormal activation of FGFR-1, dovitinib demonstrated superior tumor reduction compared to inhibitors targeting only the VEGF or PDGF pathways. aacrjournals.orgnih.gov

Specifically, dovitinib induced a 91% reduction in mean tumor volume compared to the vehicle-treated group. aacrjournals.org Its efficacy was also compared to other clinically approved tyrosine kinase inhibitors. In the 786-O model, sorafenib (B1663141) and sunitinib (B231) led to 62% and 17% reductions in mean tumor volume, respectively. aacrjournals.org In another RCC model using Caki-1 cells, dovitinib achieved an 83% reduction in mean tumor volume, while sunitinib and sorafenib induced 66% and 16% reductions, respectively. aacrjournals.org These findings highlight that dovitinib's activity in RCC models was at least as effective as the other two inhibitors at their maximum tolerated doses. aacrjournals.org

Comparative Efficacy of Dovitinib in Renal Cell Carcinoma (RCC) Xenograft Models
Cell LineCompoundMean Tumor Volume Reduction vs. VehicleReference
786-ODovitinib91% aacrjournals.org
Sorafenib62% aacrjournals.org
Sunitinib17% aacrjournals.org
Caki-1Dovitinib83% aacrjournals.org
Sunitinib66% aacrjournals.org
Sorafenib16% aacrjournals.org
General Solid Tumor Models (colon, prostate, breast, ovarian)

The antitumor effects of Dovitinib have been observed in a variety of solid tumor xenograft models. nih.govoncotarget.com

Breast Cancer: In a preclinical study using an FGFR1-amplified primary breast cancer xenograft model (HBCx-2), dovitinib demonstrated dose-dependent tumor growth inhibition. aacrjournals.orgnih.gov At a dose of 50 mg/kg, it caused tumor regression. aacrjournals.org On day 28 of the study, the mean tumor volume in the 30 mg/kg and 50 mg/kg treatment groups was 24.6% and 7.2% of the vehicle control group, respectively. aacrjournals.org Dovitinib also inhibited proliferation in FGFR1- and FGFR2-amplified breast cancer cell lines but not in those without FGFR amplification. aacrjournals.orgnih.gov

Prostate Cancer: Preclinical studies have reported that dovitinib exhibits significant activity in prostate-derived tumor xenograft models, which contributed to the rationale for its clinical investigation in castration-resistant prostate cancer (CRPC). nih.govsemanticscholar.org

Colon and Gastric Cancer: The compound has demonstrated in vivo activity, including target modulation, in colon cancer models. oncotarget.com In gastric adenocarcinoma subcutaneous xenografts (using MKN-45 cells), dovitinib monotherapy resulted in a 76% inhibition of tumor growth. iu.edu When combined with nab-paclitaxel, the effect was additive, leading to tumor regression. iu.edu

Ovarian Cancer: While clinical studies have included patients with ovarian cancer, specific preclinical efficacy data in ovarian cancer xenograft models is less detailed in the provided context. oncotarget.com

Hematological Cancer Models (leukemia, myeloma)

CHIR-258 has shown potent activity in preclinical models of hematological cancers, particularly those driven by specific genetic alterations. nih.govwustl.eduelsevierpure.com

Acute Myeloid Leukemia (AML): The compound was tested on human leukemic cell lines with different FLT3 mutational statuses. nih.gov Its antiproliferative activity was approximately 24-fold greater against the MV4;11 cell line, which expresses the FLT3 internal tandem duplication (ITD) mutation, compared to the RS4;11 cell line with wild-type FLT3. nih.gov In both subcutaneous and bone marrow engraftment xenograft models using MV4;11 cells, CHIR-258 led to tumor regressions and the eradication of AML cells from the bone marrow. nih.gov The antitumor response involved decreased cellular proliferation and apoptosis. nih.gov

Multiple Myeloma (MM): As detailed in section 3.2.1.6, CHIR-258 is efficacious in an orthotopic MM model expressing a mutant FGFR3 gene, significantly inhibiting tumor growth and improving survival. nih.gov This activity is a key part of the preclinical evidence supporting its development for MM. nih.gov

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered more representative of human tumor biology than traditional cell line xenografts. youtube.com Dovitinib has been evaluated in several PDX models across different cancer types.

Renal Cell Carcinoma (RCC): In a tumorgraft model developed from 94 patient RCC samples, dovitinib showed greater antitumor activity than sunitinib and sirolimus, two standard-of-care agents. nih.govnih.gov This study demonstrated that PDX models can effectively model clinical outcomes and responses to targeted therapies. nih.gov

Lung Squamous Cell Carcinoma (LSCC): A co-clinical trial involving PDX models established from LSCC patients yielded compelling results. The preclinical responses to dovitinib in two different PDX models accurately mirrored the clinical outcomes of the patients from whom the tumors were derived. researchgate.net The patient whose tumor gave rise to the responsive PDX model (PDX-01) had a partial response with a progression-free survival of 6 months. researchgate.net Conversely, the patient corresponding to the resistant PDX model (PDX-02) experienced rapid disease progression. researchgate.net

Gastrointestinal Stromal Tumor (GIST): Dovitinib was tested in PDX models of GIST with varying patterns of resistance to imatinib. The study found that dovitinib had antitumor efficacy and demonstrated better results than imatinib in a model with a KIT exon 9 mutation. nih.gov

Breast Cancer: The efficacy of dovitinib was confirmed in a primary breast cancer xenograft (HBCx-2) that was amplified for FGFR1, showing significant, dose-dependent tumor inhibition and regression. aacrjournals.org

Efficacy of Dovitinib in Patient-Derived Xenograft (PDX) Models
Cancer TypePDX Model DetailsKey FindingsReference
Renal Cell Carcinoma (RCC)Tumorgrafts from 94 patientsShowed greater antitumor activity than sunitinib and sirolimus. nih.gov
Lung Squamous Cell Carcinoma (LSCC)PDX-01 (from a responsive patient)Significant tumor growth inhibition, mirroring the patient's partial response. researchgate.net
Lung Squamous Cell Carcinoma (LSCC)PDX-02 (from a resistant patient)Modest tumor growth inhibition, reflecting the patient's rapid disease progression. researchgate.net
Gastrointestinal Stromal Tumor (GIST)PDX with KIT exon 9 mutationShowed better efficacy than imatinib. nih.gov
Breast CancerHBCx-2 primary xenograft (FGFR1-amplified)Dose-dependent tumor growth inhibition and regression. aacrjournals.org

Mechanisms of Resistance in Preclinical Models

Kinase Domain Mutations Conferring Resistance

A primary mechanism of acquired resistance to Dovitinib (B548160) involves the emergence of mutations within the kinase domain of its target receptors, particularly Fibroblast Growth Factor Receptor 2 (FGFR2) and FMS-like Tyrosine Kinase 3 (FLT3). These mutations can interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing the inhibitory effect of Dovitinib.

FGFR2 Mutations (e.g., V565I, N550H/K/S/T, E566G/A, K642N)

In preclinical models, exposure of cells overexpressing FGFR2 to Dovitinib has led to the identification of several resistance-conferring mutations. These mutations often cluster in specific regions of the kinase domain that are critical for its regulation and interaction with inhibitors.

A key study utilizing BaF3 cells, a murine pro-B cell line dependent on interleukin-3, engineered to overexpress FGFR2, identified multiple mutations that conferred resistance to Dovitinib. Among the most frequently observed were mutations at positions N550, V565, E566, and K642. The specific substitutions identified include N550H, N550K, N550S, N550T, V565I, E566G, E566A, and K642N. The emergence of these mutations, particularly the N550K mutation, is clinically relevant as it has been observed in a significant percentage of endometrial cancers with FGFR2 mutations.

FGFR2 MutationObserved SubstitutionsFunctional Consequence
N550H, K, S, TDisengagement of the molecular brake, stabilization of the active kinase conformation.
V565IGatekeeper mutation causing steric hindrance to drug binding.
E566G, ADisengagement of the molecular brake, stabilization of the active kinase conformation.
K642NDisengagement of the molecular brake.

Implications of Gatekeeper Mutations (e.g., steric hindrance)

The "gatekeeper" residue is a critical amino acid located in the ATP-binding pocket of kinases, controlling access to a hydrophobic back pocket. In FGFR2, this residue is Valine 565 (V565). Mutation of this residue to a bulkier amino acid, such as isoleucine (V565I), is a common mechanism of acquired resistance to tyrosine kinase inhibitors.

The V565I mutation confers resistance to Dovitinib through steric hindrance. The larger isoleucine side chain physically obstructs the binding of Dovitinib to the ATP-binding cleft, thereby reducing the inhibitor's efficacy. This mechanism of resistance is not unique to Dovitinib and has been observed for other TKIs targeting various kinases. Structural modeling has confirmed that the mutated isoleucine at position 565 clashes with the inhibitor, preventing its proper docking.

Role of Molecular Brake Disengagement

A key autoinhibitory mechanism in FGFR2 is the "molecular brake," a network of hydrogen bonds formed by the triad (B1167595) of residues N550, E566, and K642 at the kinase hinge region. This brake stabilizes the inactive conformation of the kinase.

Mutations in these residues, such as N550H/K/S/T, E566G/A, and K642N, disrupt this autoinhibitory network. The disengagement of the molecular brake allows the kinase to more readily adopt its active conformation. As Dovitinib preferentially binds to the inactive or a specific conformation of the kinase, the stabilization of the active state by these mutations leads to a decrease in the drug's inhibitory potential.

Elevated Intrinsic Kinase Activity of Resistant Mutants

A common feature of the Dovitinib-resistant FGFR2 mutants is their elevated intrinsic kinase activity. Biochemical and cell-based assays have demonstrated that mutations like those at N550 and V565 lead to a significant increase in the autophosphorylation of the FGFR2 receptor and its ability to phosphorylate downstream substrates compared to the wild-type receptor. This heightened kinase activity contributes to the resistance phenotype by promoting downstream signaling even in the presence of the inhibitor. For instance, some drug-resistant FGFR2 mutants have shown a five- to six-fold increase in autophosphorylation compared to the wild-type enzyme.

FLT3 Mutations (e.g., G697R)

Dovitinib is a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Similar to FGFR2, resistance to FLT3 inhibitors can arise from mutations within the kinase domain. While preclinical studies specifically linking the G697R mutation in FLT3 to Dovitinib resistance are not extensively detailed, this mutation is a known mechanism of resistance to other FLT3 inhibitors. The G697R mutation has been shown to confer resistance to a broad range of FLT3 inhibitors. Given that Dovitinib targets FLT3, it is plausible that this and other FLT3 kinase domain mutations could also reduce its efficacy in relevant preclinical models.

Activation of Alternative or Bypass Signaling Pathways

Beyond on-target mutations, resistance to Dovitinib can also be mediated by the activation of alternative or bypass signaling pathways. This mechanism allows cancer cells to circumvent the blockade of a specific pathway by activating parallel signaling cascades that can maintain cell proliferation and survival.

In preclinical models of gastric cancer, it has been observed that while Dovitinib can inhibit the PI3K/AKT and MAPK signaling pathways, which are downstream of its primary targets, the activation of these pathways through other means can lead to resistance. For example, in colorectal cancer models, mutations in KRAS or BRAF can lead to the constitutive activation of the RAS-RAF-MAPK pathway. This activation can function as a resistance mechanism against FGFR inhibitors like Dovitinib, as the downstream signaling is maintained despite the inhibition of the FGFRs.

RAS-RAF-MAPK/ERK Pathway Activation (e.g., in KRAS/BRAF mutant models)

The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov Mutations in the RAS and BRAF genes are common in many cancers and lead to the constitutive activation of this pathway, driving tumor growth. nih.govnih.gov While CHIR-258 can inhibit key components of this pathway, resistance can emerge through various mechanisms.

In preclinical models of BRAF-mutant melanoma, while sensitive to Dovitinib, resistance can develop. nih.gov The combination of Dovitinib with other agents has been shown to be more effective than single agents, particularly in cell lines with either intrinsic or acquired resistance to BRAF inhibitors. nih.gov This suggests that blocking multiple nodes in the signaling network is necessary to overcome resistance.

In colorectal cancer models with KRAS or BRAF mutations, resistance to targeted therapies is often mediated by the reactivation of the MAPK pathway. nih.gov For instance, inhibition of BRAF can lead to a feedback activation of the epidermal growth factor receptor (EGFR), which in turn reactivates the pathway through CRAF, bypassing the inhibited BRAF. nih.gov This highlights the complex crosstalk and feedback loops within the RAS-RAF-MAPK/ERK pathway that can contribute to drug resistance. nih.govnih.govfrontiersin.org

GeneFunction in PathwayRole in Resistance
RASUpstream activator of the MAPK cascade. nih.govMutations lead to constitutive pathway activation, a primary resistance mechanism. nih.govnih.gov
BRAFA key kinase in the MAPK cascade. nih.govMutations drive signaling; feedback loops can reactivate the pathway despite inhibition. nih.gov
EGFRA receptor tyrosine kinase that can activate the RAS-RAF pathway. frontiersin.orgUpregulation and activation can provide an escape route when downstream components are inhibited. nih.gov

Upregulation of Hypoxia-Inducible Factor (HIF) in response to anti-VEGF signaling

CHIR-258 targets Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a role in inhibiting angiogenesis. However, resistance to anti-angiogenic therapies can develop. One key mechanism is the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov In the low-oxygen (hypoxic) environment of a tumor, HIF-1α acts as a master transcriptional regulator, promoting the expression of genes involved in angiogenesis, such as VEGF itself. nih.govresearchgate.net

When anti-VEGF signaling is blocked by a drug like CHIR-258, the resulting hypoxia can trigger a compensatory upregulation of HIF-1α. nih.gov This, in turn, can lead to increased production of pro-angiogenic factors, effectively bypassing the drug's inhibitory effect and promoting tumor survival and growth. nih.gov

Activation of mTOR Complex 2

The mTOR (mammalian target of rapamycin) signaling pathway is another crucial regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. While distinct from the direct targets of Dovitinib, the activation of mTOR signaling, particularly mTORC2, can serve as a resistance mechanism. In some preclinical models, resistance to RAF or MEK inhibitors has been associated with the sustained activity of the mTORC1 pathway. mdpi.com The intricate crosstalk between the MAPK and PI3K/AKT/mTOR pathways means that activation of mTOR can provide a survival signal that circumvents the effects of MAPK pathway inhibition. nih.gov

Signaling through Fibroblast Growth Factor Pathway as an Escape Mechanism

CHIR-258 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). nih.gov However, the FGF/FGFR signaling pathway can itself become a mechanism of resistance. nih.gov This can occur through several means, including the overexpression of FGF ligands or their receptors, or the activation of downstream signaling cascades that bypass the effects of the inhibitor. nih.gov

In some cancers, resistance to therapies targeting other pathways, such as the VEGF pathway, can be mediated by the upregulation of FGF/FGFR signaling. nih.gov This highlights the concept of "pathway switching," where cancer cells adapt to the inhibition of one signaling route by becoming more dependent on another. Furthermore, acquired resistance to Dovitinib itself has been observed in preclinical models. For instance, in RET-rearranged lung adenocarcinoma cells, prolonged exposure to Dovitinib led to the activation of Src, a kinase involved in focal adhesion, as a resistance mechanism. nih.gov

MechanismDescription
Ligand/Receptor OverexpressionIncreased levels of FGFs or FGFRs can overcome the inhibitory effects of the drug. nih.gov
Bypass SignalingActivation of alternative downstream pathways to maintain cell survival and proliferation. nih.gov
Gatekeeper MutationsSecondary mutations in the FGFR kinase domain can prevent the drug from binding effectively. nih.gov

Microenvironment-Mediated Resistance

The tumor microenvironment, the complex ecosystem of cells and molecules surrounding a tumor, plays a critical role in cancer progression and therapeutic resistance. nih.gov

Role of Bone Marrow Stromal Cells (BMSCs)

In hematological malignancies, the bone marrow microenvironment is a key player in drug resistance. nih.govmdpi.com Bone marrow stromal cells (BMSCs) can protect cancer cells from the effects of chemotherapy and targeted agents. researchgate.net This protection is mediated through a "crosstalk" between the cancer cells and the BMSCs, involving direct cell-to-cell contact and the secretion of various factors. researchgate.net For example, BMSCs are a major source of stromal cell-derived factor-1 (SDF-1, also known as CXCL12), which signals through the CXCR4 receptor on cancer cells, promoting their survival. nih.govelsevierpure.com

Influence of Interleukin-6 (IL-6) and Insulin-like Growth Factor 1 (IGF-1)

Interleukin-6 (IL-6) and Insulin-like Growth Factor 1 (IGF-1) are two important signaling molecules within the tumor microenvironment that can contribute to drug resistance. Both are known to be involved in bone and muscle metabolism and can be influenced by mechanical stimuli. nih.gov In the context of cancer, these factors can promote cell survival and proliferation through various signaling pathways, including the JAK/STAT and Ras/Raf pathways for IL-6, and the PI3K/AKT/mTOR pathway for IGF-1. nih.gov Their presence in the tumor microenvironment can therefore provide a pro-survival signal that counteracts the effects of therapies like CHIR-258.

Phenotypic Resistance Mechanisms (e.g., Epithelial-Mesenchymal Transition (EMT) status)

Phenotypic changes in cancer cells, particularly the process of Epithelial-Mesenchymal Transition (EMT), have been identified as a significant mechanism of resistance to Dovitinib (CHIR-258, TKI-258) in preclinical studies. EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and acquire a mesenchymal phenotype, which is associated with increased migratory and invasive capabilities. This transition is a known mechanism of resistance to various tyrosine kinase inhibitors (TKIs). amegroups.org

In the context of Dovitinib, research has specifically investigated the link between the EMT status of cancer cells and their response to the drug. A key study in human bladder cancer cell lines demonstrated that the EMT status can predict the efficacy of Dovitinib treatment. nih.gov The investigation revealed that the response to TKI-258 varied among different bladder cancer cell lines, and this was correlated with their EMT characteristics. nih.gov

The EMT phenotype is characterized by the loss of epithelial markers, such as E-cadherin, and the acquisition of mesenchymal markers, like vimentin (B1176767) and N-cadherin. amegroups.org In bladder cancer cell lines, the levels of E-cadherin and N-cadherin mRNA were used to establish an "EMT-score," where a high score indicated a mesenchymal-like state and a low score indicated an epithelial-like state. nih.gov

Preclinical findings showed a significant correlation between this EMT-score and the resistance to Dovitinib. nih.gov Mesenchymal-like bladder cancer cells with low E-cadherin and high N-cadherin expression were found to be more resistant to Dovitinib, as evidenced by higher IC₅₀ values and increased clonogenic survival fractions after treatment. nih.govnih.gov Conversely, epithelial-like cells with high E-cadherin and low N-cadherin levels were more sensitive to the drug.

The table below summarizes the correlation between the EMT status and the response to Dovitinib in human bladder cancer cell lines from a key preclinical study. nih.gov

Cell Line CharacteristicParameterCorrelation with Dovitinib ResistanceSignificance (p-value)
EMT-Score IC₅₀ ValuePositive Correlation (r = 0.637)p = 0.0474
EMT-Score Clonogenic Survival FractionPositive Correlation (r = 0.635)p = 0.0483

Data derived from a study on ten human bladder cancer cell lines. The EMT-score was calculated based on E-cadherin and N-cadherin mRNA levels. A higher EMT-score corresponds to a more mesenchymal phenotype. nih.gov

This evidence suggests that the EMT status of tumors may serve as a potential biomarker to predict the response to Dovitinib therapy. nih.gov The underlying mechanism involves the complex signaling networks that are rewired during EMT, which can confer resistance to drugs targeting receptor tyrosine kinases (RTKs). nih.gov While Dovitinib targets multiple RTKs including FGFR and VEGFR, the phenotypic state of the cancer cell itself plays a crucial role in determining the ultimate therapeutic outcome. nih.gov The acquisition of an EMT phenotype is a common theme in TKI resistance, often involving bypass signaling pathways. For instance, in non-small cell lung cancer, EMT-driven resistance to TKIs has been associated with increased expression of FGFR1. amegroups.org

Preclinical Combination Therapy Strategies

Combinations with Conventional Chemotherapeutic Agents

Preclinical studies have investigated the combination of Dovitinib (B548160) with standard-of-care chemotherapeutic agents in various cancer models, demonstrating the potential for enhanced efficacy.

The combination of Dovitinib with nab-paclitaxel, a nanoparticle albumin-bound formulation of paclitaxel, has shown significant promise in preclinical models of gastric adenocarcinoma. tandfonline.comnih.gov In vitro studies demonstrated that while both Dovitinib and nab-paclitaxel individually reduced the viability of gastric cancer cells, their combination resulted in an additive effect. nih.gov

In vivo studies using MKN-45 subcutaneous xenografts further highlighted the benefit of this combination. tandfonline.comnih.gov While monotherapy with either nab-paclitaxel or Dovitinib resulted in substantial tumor growth inhibition (75% and 76%, respectively), the combination therapy led to an even greater, additive effect, causing tumor regression to 85% of its original size. tandfonline.comnih.gov This enhanced efficacy was also reflected in a significant extension of lifespan in a metastatic peritoneal dissemination model, where the combination therapy increased median survival by 187% compared to the control group. nih.govnih.gov

Immunohistochemical analysis of the tumors revealed that the combination treatment led to a greater reduction in tumor cell proliferation and tumor vasculature compared to either agent alone. nih.gov At the molecular level, immunoblot analyses showed that the combination of Dovitinib and nab-paclitaxel had an additive effect in decreasing the phosphorylation of key signaling proteins like FGFR, AKT, and ERK, while increasing markers of apoptosis such as cleaved PARP-1 and cleaved caspase-3. tandfonline.comnih.gov

Table 1: Preclinical Efficacy of Dovitinib and Nab-Paclitaxel in Gastric Cancer Models

Treatment Group Tumor Growth Inhibition (MKN-45 Xenografts) Median Survival (Days) Lifespan Extension (%)
Control - 23 -
Dovitinib 76% 25 9%
Nab-Paclitaxel 75% 42 83%
Dovitinib + Nab-Paclitaxel 85% (regression) 66 187%

Data sourced from preclinical studies in gastric cancer models. tandfonline.comnih.govnih.gov

Preclinical studies have also provided a rationale for combining Dovitinib with the chemotherapeutic agents gemcitabine (B846) and capecitabine (B1668275) for the treatment of pancreatic cancer. nih.govnih.govelsevierpure.com This combination has been investigated in phase Ib clinical trials, which were prompted by encouraging preclinical data demonstrating the antitumor activity of Dovitinib in pancreatic cancer models. nih.govnih.gov While specific details from these preclinical studies are limited in the provided search results, the initiation of clinical trials underscores the promising nature of the preclinical findings. The combination of gemcitabine and capecitabine is a recognized treatment regimen for advanced pancreatic cancer, and the addition of a multi-targeted inhibitor like Dovitinib is intended to enhance its efficacy. clinician.comnih.gove-crt.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name Other Names/Designations
CHIR-258 TKI-258, Dovitinib
Nab-Paclitaxel Nanoparticle albumin-bound paclitaxel
Gemcitabine
Capecitabine
Paclitaxel
Saracatinib (B1683781)
Vemurafenib
Selumetinib
MK-2206
Imatinib (B729)
AZD-4547
Vandetanib
Cisplatin
Carboplatin
Sorafenib (B1663141)
Erlotinib
Ramucirumab
Trastuzumab deruxtecan T-DXd
Trastuzumab

Oxaliplatin (B1677828) (in colorectal cancer models)

Preclinical studies have explored the combination of Dovitinib with oxaliplatin, a platinum-based chemotherapy agent commonly used in the treatment of colorectal cancer. nih.gov The rationale for this combination lies in the distinct mechanisms of action of the two drugs. Dovitinib targets receptor tyrosine kinases such as FGFR, VEGFR, and PDGFR, which are involved in tumor growth, angiogenesis, and cell survival. nih.gov Oxaliplatin, on the other hand, induces cancer cell death by forming DNA adducts and inhibiting DNA synthesis and repair. nih.gov

Research in colorectal cancer models has shown that combining agents with different targets, such as a tyrosine kinase inhibitor like Dovitinib with a DNA-damaging agent like oxaliplatin, can lead to synergistic cytotoxic effects. nih.gov While specific data on the direct combination of Dovitinib and oxaliplatin in colorectal cancer preclinical models is emerging, the principle of combining targeted therapy with chemotherapy is well-established. For instance, studies have demonstrated the efficacy of oxaliplatin in combination with other targeted agents like bevacizumab, an antibody against vascular endothelial growth factor (VEGF), in advanced colorectal cancer. clinicaltrials.gov

Combinations with Other Targeted Therapies

Endocrine Therapy (reversal of endocrine resistance in breast cancer models)

In hormone receptor-positive (HR+) breast cancer, resistance to endocrine therapy is a significant clinical challenge. The fibroblast growth factor receptor (FGFR) signaling pathway has been implicated as a key mechanism of this resistance. aacrjournals.orgresearchgate.net Preclinical studies have demonstrated that amplification of FGFR1 is associated with a poor prognosis and resistance to endocrine treatments. aacrjournals.orgresearchgate.net

Dovitinib, as a potent inhibitor of FGFR1, has been investigated for its ability to restore sensitivity to endocrine therapy. aacrjournals.orgresearchgate.net In preclinical breast cancer models with FGFR1 amplification, Dovitinib has been shown to decrease cell viability and reverse endocrine resistance. aacrjournals.org The combination of Dovitinib with endocrine agents like fulvestrant (B1683766) has been proposed as a strategy to overcome resistance and improve outcomes for patients with HR+, HER2- breast cancer that has progressed on prior endocrine therapy. nih.gov The antitumor activity of Dovitinib in FGFR-amplified breast cancer cell lines provides a strong rationale for this combination approach. aacrjournals.orgnih.govresearchgate.net

Preclinical Model Combination Key Finding Reference
FGFR1-amplified breast cancer cell linesDovitinib + Endocrine TherapyDovitinib restores sensitivity to endocrine therapy by inhibiting the FGFR signaling pathway. aacrjournals.orgresearchgate.net
FGFR-amplified xenograft modelsDovitinib + FulvestrantThe combination has the potential to overcome resistance to endocrine therapy. nih.gov

mTOR Inhibitors (e.g., Everolimus)

The mTOR signaling pathway is another critical pathway involved in cell growth, proliferation, and survival. Preclinical data have suggested a synergistic effect when combining mTOR inhibitors with agents targeting other key pathways. nih.gov In the context of Dovitinib, which inhibits FGFR, VEGFR, and PDGFR, combining it with an mTOR inhibitor like everolimus (B549166) presents a rational therapeutic strategy.

While direct preclinical studies on the combination of Dovitinib and everolimus are part of ongoing research, the concept is supported by the observed synergy between everolimus and other targeted therapies. For example, the combination of everolimus with aromatase inhibitors has shown synergistic effects in breast cancer. aacrjournals.org Given that both FGFR and mTOR pathways can be dysregulated in various cancers, their simultaneous inhibition could lead to enhanced antitumor activity.

Combinations with Immunotherapy Agents

Anti-PD-1 Antibodies (in osteosarcoma models)

The combination of targeted therapies with immune checkpoint inhibitors is a promising area of cancer research. nih.gov Osteosarcoma, the most common primary malignant bone tumor, has been a focus for such combination strategies. allarity.com Preclinical studies have investigated the combination of Dovitinib with anti-PD-1 antibodies in osteosarcoma models. allarity.com

In a mouse model of osteosarcoma, treatment with Dovitinib alone demonstrated antitumor activity and increased the median survival time by 50% compared to the control group. allarity.com However, in the same preclinical study, the combination of Dovitinib with an anti-PD-1 antibody did not produce an additive or synergistic antitumor effect greater than that observed with Dovitinib as a single agent. allarity.com It was also noted that the anti-PD-1 antibody alone did not show significant antitumor activity at the tested dose and schedule. allarity.com These findings suggest that while Dovitinib has single-agent efficacy in this model, further research is needed to understand the potential for synergistic combinations with immunotherapy in osteosarcoma. allarity.com

Preclinical Model Combination Key Finding Reference
Mouse osteosarcoma modelDovitinib + Anti-PD-1 AntibodyThe combination did not show an additive or synergistic effect compared to Dovitinib alone. Dovitinib monotherapy increased median survival time by 50%. allarity.com

Research Methodologies and Analytical Approaches for Studying Chir 258 Tki 258, Dovitinib

In Vitro Assays

Kinase Assays (e.g., Time-Resolved Fluorescence (TRF) and Radioactive Formats for IC50 determination)

The inhibitory activity of Dovitinib (B548160) against various receptor tyrosine kinases (RTKs) is a central aspect of its anticancer potential. To quantify this, researchers have extensively used kinase assays to determine the half-maximal inhibitory concentration (IC50) values. These assays measure the ability of Dovitinib to block the transfer of phosphate (B84403) to a substrate by a specific kinase.

Both Time-Resolved Fluorescence (TRF) and radioactive formats are common approaches. In TRF assays, a phosphorylated product is detected using a europium-labeled antibody, which generates a fluorescent signal. Radioactive assays, on the other hand, typically involve the use of radiolabeled ATP to track phosphate transfer.

Studies have shown that Dovitinib is a potent inhibitor of class III, IV, and V RTKs. For instance, in in vitro kinase assays, Dovitinib potently inhibits FGFR3 with an IC50 of 5 nM. Further investigations have revealed its potent activity against Fms-like tyrosine kinase 3 (FLT3) and c-Kit with IC50 values of 1 nM and 2 nM, respectively. Its activity extends to FGFR1, VEGFRs, and PDGFRs with IC50 values in the low nanomolar range.

Kinase Target IC50 (nM) Assay Format Source
FLT3 1 Not Specified
c-Kit 2 Not Specified
FGFR1 8 Not Specified
FGFR3 5 Not Specified
FGFR3 9 Not Specified
VEGFR1 10 Not Specified
VEGFR2 13 Not Specified
VEGFR3 8 Not Specified
PDGFRα 27 Not Specified
PDGFRβ 210 Not Specified
CSF-1R 36 Not Specified

Cell Viability and Proliferation Assays (e.g., MTT, Methylene Blue, Cell Titer-Glo)

To understand the impact of Dovitinib on tumor cells, researchers employ cell viability and proliferation assays. These assays determine the extent to which the compound can inhibit cell growth or induce cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability. Dovitinib's effect on the proliferation of various cancer cell lines has been assessed using this method. For example, in aggressive meningioma cells (CH157MN and IOMM-Lee), Dovitinib's treatment effects were evaluated using the MTT assay.

The Cell Titer-Glo® Luminescent Cell Viability Assay is another widely used method that quantifies ATP, a marker of metabolically active cells, to determine the number of viable cells. This assay has been used to assess the viability of M-NFS-60 cells treated with Dovitinib. The CellTiter-Blue® assay, which is based on the conversion of a redox dye by living cells, has also been employed.

Research has shown that Dovitinib inhibits the proliferation of various cancer cell lines. For instance, it inhibited the growth of multiple myeloma cell lines expressing activated FGFR3 mutants. In SK-HEP1 hepatocellular carcinoma cells, the IC50 for Dovitinib was approximately 1.7 μM. Furthermore, Dovitinib inhibited the proliferation of endothelial cells, which is crucial for its anti-angiogenic effects.

Cell Line Assay Type Effect Source
B9 (FGFR3-expressing) Not Specified IC50 of 25 nM
KMS11 (Multiple Myeloma) Not Specified IC50 of 90 nM
OPM2 (Multiple Myeloma) Not Specified IC50 of 90 nM
KMS18 (Multiple Myeloma) Not Specified IC50 of 550 nM
SK-HEP1 (Hepatocellular Carcinoma) Not Specified IC50 of ~1.7 µM
Endothelial Cells MTS Assay Inhibition of proliferation
MHCC-97H (Hepatocellular Carcinoma) MTS Assay Inhibition only at high concentrations
SMMC7721 (Hepatocellular Carcinoma) MTS Assay Inhibition only at high concentrations
CH157MN (Meningioma) MTT Assay Suppression of cell proliferation
IOMM-Lee (Meningioma) MTT Assay Suppression of cell proliferation

Apoptosis Detection Assays (e.g., DNA Fragmentation Analysis, TUNEL assay)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Assays to detect apoptosis are therefore critical in evaluating the efficacy of compounds like Dovitinib.

DNA fragmentation is a hallmark of apoptosis, where cellular DNA is cleaved into smaller fragments. This can be visualized through techniques like gel electrophoresis, which reveals a characteristic "ladder" pattern. Dovitinib has been shown to induce apoptosis in various cancer cells, and this has been assessed through DNA fragmentation analysis.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is another widely used method to detect DNA fragmentation in situ. This technique labels the free 3'-hydroxyl ends of DNA fragments, allowing for the identification of apoptotic cells. Studies have utilized TUNEL assays to confirm that Dovitinib induces apoptosis. For instance, in an in vivo model of acute myelogenous leukemia, tumor responses to CHIR-258 were characterized by positive immunohistochemical staining for active caspase-3 and cleaved poly(ADP-ribose) polymerase, indicating apoptosis. In aggressive meningioma cells, Dovitinib was found to induce apoptosis by downregulating the survival protein Bcl-XL and upregulating the apoptotic factors Bax and caspase-3.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division, making the cell cycle a crucial target for anticancer therapies. Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

Flow cytometry is the primary technique used for cell cycle analysis. Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured. This allows for the quantification of cells in each phase of the cell cycle. Treatment with CHIR-258 has been shown to cause a dose-dependent reduction in the number of SK-HEP1 cells and induce a G2/M phase arrest, with a corresponding decrease in the G0/G1 and S phases.

Anchorage-Independent Growth Assays

A key characteristic of cancer cells is their ability to grow without being attached to a solid surface, a property known as anchorage-independent growth. This is considered a hallmark of cellular transformation and is often assessed using soft agar (B569324) colony formation assays.

In these assays, cells are cultured in a semi-solid medium, and the formation of colonies is monitored. The ability of a compound to inhibit colony formation indicates its potential to revert the transformed phenotype. CHIR-258 has been shown to inhibit the anchorage-independent growth of SK-HEP1 cells, demonstrating its anti-transforming activity.

Cell Motility Assays

The ability of cancer cells to move and invade surrounding tissues is fundamental to metastasis. Cell motility assays are used to evaluate the effect of a compound on this process.

One common method is the Transwell migration assay, where cells are placed in the upper chamber of a Transwell insert and their movement towards a chemoattractant in the lower chamber is quantified. Another technique is the wound-healing assay, where a "scratch" is made in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured.

Studies have shown that Dovitinib can inhibit cell motility. In oral squamous cell carcinoma cells, TKI-258 was found to have an inhibitory effect on cell migration and invasion. It also blocked bFGF-induced cell motility in SK-HEP1 cells. Furthermore, Dovitinib significantly inhibited the migration and invasion of endothelial cells in a dose-dependent manner, which contributes to its anti-angiogenic properties.

Immunoblotting (Western Blot Analysis) for Protein Phosphorylation and Expression

Immunoblotting, or Western blot analysis, is a cornerstone technique for investigating the molecular mechanisms of action of therapeutic compounds like CHIR-258 (TKI-258, Dovitinib). This method allows for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate. In the context of Dovitinib research, it is extensively used to assess the compound's impact on key signaling pathways by measuring changes in the phosphorylation status of target proteins—an indicator of their activation or inactivation—and alterations in the expression levels of proteins that regulate critical cellular processes like apoptosis.

Phosphorylated FGFR Substrate 2 (pFRS2)

As a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), Dovitinib's effect on the immediate downstream signaling cascade is a primary area of investigation. FGFR Substrate 2 (FRS2) is a key docking protein that becomes phosphorylated upon FGFR activation, thereby initiating downstream signals.

Western blot analyses have demonstrated that Dovitinib effectively inhibits the phosphorylation of FRS2. In preclinical studies involving breast cancer cell lines with amplified FGFR1 (MDA-MB-134) and FGFR2 (SUM52), treatment with Dovitinib led to a dose-dependent decrease in the levels of phosphorylated FRS2 (pFRS2). aacrjournals.org This finding confirms that Dovitinib engages its target and functionally blocks the initial step of the FGFR signaling pathway.

Table 1: Effect of Dovitinib on pFRS2 as Determined by Western Blot Analysis

Cell LineCancer TypeGenetic ContextEffect on pFRS2Reference
MDA-MB-134Breast CancerFGFR1 AmplifiedDose-dependent decrease aacrjournals.org
SUM52Breast CancerFGFR2 AmplifiedDose-dependent decrease aacrjournals.org
Phosphorylated Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase (pERK/MAPK)

The Ras-Raf-MEK-ERK/MAPK pathway is a critical downstream effector of multiple receptor tyrosine kinases, including FGFR, and plays a central role in cell proliferation and survival. The phosphorylation of ERK is a key indicator of this pathway's activation.

Immunoblotting studies have consistently shown that Dovitinib treatment leads to a reduction in ERK phosphorylation.

In FGFR-amplified breast cancer cell lines MDA-MB-134 and SUM52, Dovitinib caused a dose-dependent reduction in phosphorylated ERK/MAPK levels, correlating with the inhibition of pFRS2. aacrjournals.org

Similarly, in aggressive meningioma cell lines (CH157 MN and IOMM-Lee), Dovitinib treatment significantly repressed ERK phosphorylation. researchgate.net

In contrast, studies on C2C12 cells undergoing osteoblast differentiation showed that Dovitinib, in combination with BMP-2, stimulated the phosphorylation of ERK1/2, suggesting a context-dependent mechanism of action outside of cancer cell proliferation. nih.gov

Table 2: Effect of Dovitinib on pERK/MAPK as Determined by Western Blot Analysis

Cell Line / ModelModel TypeContextEffect on pERK/MAPKReference
MDA-MB-134Breast CancerFGFR1 AmplifiedDose-dependent decrease aacrjournals.org
SUM52Breast CancerFGFR2 AmplifiedDose-dependent decrease aacrjournals.org
CH157 MNMeningiomaAggressiveRepression researchgate.net
IOMM-LeeMeningiomaAggressiveRepression researchgate.net
C2C12MyoblastOsteoblast DifferentiationStimulation (with BMP-2) nih.gov
Phosphorylated AKT (pAKT)

The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of receptor tyrosine kinases that governs cell survival, growth, and proliferation. The phosphorylation of AKT is a key activation event in this pathway.

Western blot analyses have confirmed Dovitinib's ability to suppress AKT activation in various cellular contexts.

In cancer-associated fibroblasts (CAFs) isolated from breast cancer specimens, growth factors (like PDGF) or conditioned media from MDA-MB-231 breast cancer cells enhanced AKT phosphorylation. This effect was significantly antagonized by Dovitinib treatment. nih.gov

In the aggressive meningioma cell lines CH157 MN and IOMM-Lee, Dovitinib treatment resulted in a significant suppression of AKT phosphorylation. researchgate.net

These findings indicate that Dovitinib's therapeutic effects may be partially mediated through the dampening of the pro-survival PI3K/AKT signaling pathway. nih.gov

Table 3: Effect of Dovitinib on pAKT as Determined by Western Blot Analysis

Cell Line / ModelModel TypeContextEffect on pAKTReference
Cancer-Associated Fibroblasts (CAFs)Stromal CellsBreast CancerAntagonized growth factor-induced phosphorylation nih.gov
CH157 MNMeningiomaAggressiveSuppression researchgate.net
IOMM-LeeMeningiomaAggressiveSuppression researchgate.net
Phosphorylated STAT3 (pSTAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when phosphorylated, promotes the expression of genes involved in cell survival and proliferation. Aberrant STAT3 activation is common in many cancers.

Immunoblot studies have identified p-STAT3 as a key target of Dovitinib.

In human breast cancer cell lines (MDA-MB-468 and MCF-7), Dovitinib treatment resulted in a significant decrease in the expression levels of p-STAT3. nih.gov

Similarly, in hepatocellular carcinoma (HCC) cell lines (PLC5, Hep3B, Sk-Hep1, and Huh-7), Dovitinib downregulated phospho-STAT3 at tyrosine 705 in a time-dependent manner. nih.gov

Further investigation revealed that this effect is mediated by the activation of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates STAT3. nih.govnih.gov The inhibition of SHP-1 was shown to reverse the Dovitinib-induced downregulation of p-STAT3. nih.gov

Table 4: Effect of Dovitinib on pSTAT3 as Determined by Western Blot Analysis

Cell LineCancer TypeMechanismEffect on pSTAT3Reference
MDA-MB-468Breast CancerSHP-1 ActivationDecrease nih.gov
MCF-7Breast CancerSHP-1 ActivationDecrease nih.gov
PLC5, Huh-7, etc.Hepatocellular CarcinomaSHP-1 ActivationDecrease nih.gov
Phosphorylated p70S6K and 4EBP1

The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase downstream of the PI3K/AKT pathway. It controls protein synthesis by phosphorylating substrates such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). While studies indicate that Dovitinib inhibits the broader PI3K/AKT/mTOR signaling axis, specific immunoblotting data detailing the direct effect of Dovitinib on the phosphorylation status of p70S6K and 4E-BP1 are not extensively detailed in the reviewed literature. nih.gov

Pro-apoptotic and Anti-apoptotic Proteins (Bax, Bim, Bcl-2, p27, cleaved PARP-1, cleaved caspase-3)

Dovitinib's ability to induce apoptosis, or programmed cell death, is a critical component of its anticancer activity. Western blot analysis is used to measure changes in the levels of key proteins that regulate and execute apoptosis.

Pro-apoptotic Proteins: In aggressive meningioma cells (CH157 MN and IOMM-Lee), Western blot analysis showed that Dovitinib treatment led to an up-regulation of the pro-apoptotic protein Bax . researchgate.net

Executioner Caspases and Substrates: The induction of apoptosis by Dovitinib is confirmed by the cleavage of caspases and their substrates.

In breast cancer cells, Dovitinib treatment increased the expression of cleaved Poly (ADP-ribose) polymerase-1 (PARP-1) , a hallmark of caspase-mediated apoptosis. nih.gov

In meningioma cells, Dovitinib was found to up-regulate caspase-3 , a key executioner caspase. researchgate.net

The downregulation of anti-apoptotic proteins like Mcl-1 and survivin has also been observed as a consequence of STAT3 inhibition by Dovitinib. nih.govnih.gov

Table 5: Effect of Dovitinib on Apoptotic Proteins as Determined by Western Blot Analysis

ProteinProtein Family/FunctionCell LineCancer TypeEffectReference
BaxPro-apoptotic Bcl-2 familyCH157 MN, IOMM-LeeMeningiomaUpregulation researchgate.net
Cleaved PARP-1Caspase substrateMDA-MB-468, MCF-7Breast CancerIncrease nih.gov
Caspase-3Executioner caspaseCH157 MN, IOMM-LeeMeningiomaUpregulation researchgate.net

Immunofluorescence Microscopy

Immunofluorescence microscopy has been utilized to investigate the cellular localization of proteins involved in pathways affected by Dovitinib. In studies of epithelial-mesenchymal transition (EMT) in choroidal neovascularization, this technique was employed to examine the localization of the transcription factor Snail. nih.gov In human retinal pigment epithelial (RPE) cells, immunofluorescence microscopy revealed that transforming growth factor (TGF)-β stimulation induced the relocalization of Snail to the nucleus. nih.gov This method allows for the visualization of protein expression and localization within cellular compartments, providing insights into the molecular mechanisms underlying cellular processes affected by compounds like Dovitinib.

Gene Expression Analysis (e.g., quantitative PCR for gene amplifications, mRNA levels of epithelial/mesenchymal markers)

Gene expression analysis is a crucial tool for understanding the molecular effects of CHIR-258. Quantitative Polymerase Chain Reaction (qPCR) and Reverse Transcription PCR (RT-PCR) are commonly employed to measure changes in gene expression levels.

Quantitative PCR (qPCR): This technique has been used to assess gene amplifications and relative gene expression. For instance, in glioblastoma research, qPCR was used to determine the relative expression of HMGA2, normalized to the housekeeping gene GAPDH. nih.gov The comparative cycle threshold (Ct) method is often used for analysis. nih.gov In studies of colorectal cancer, qPCR has been used to evaluate FGFR1 gene amplification. clinicaltrials.gov

Reverse Transcription PCR (RT-PCR): RT-PCR is utilized to analyze mRNA levels of specific genes. In colorectal cancer cell lines, RT-PCR was performed to compare the mRNA levels of FGFR1. nih.gov Similarly, in studies of epithelial-mesenchymal transition in RPE cells, RT-PCR demonstrated that Snail mRNA was upregulated following stimulation with TGF-β and VEGF. nih.gov This method typically involves isolating total RNA, synthesizing complementary DNA (cDNA), and then performing PCR with specific primers. nih.govnih.gov The amplified products are often visualized on an agarose (B213101) gel. nih.gov

These gene expression analysis techniques provide valuable data on how CHIR-258 modulates the expression of target genes and those involved in downstream signaling pathways and cellular processes like EMT.

DNA Binding Assays (e.g., DNA melting temperature increase, fluorescence spectrum changes upon DNA addition)

Studies have revealed that Dovitinib, which shares a structural resemblance to the DNA minor groove binding dye Hoechst 33258, can directly interact with DNA. nih.govnih.gov This interaction has been characterized using DNA binding assays. nih.govnih.gov

One key method involves monitoring changes in the fluorescence spectrum of Dovitinib upon the addition of DNA. It has been observed that the fluorescence of Dovitinib increases as successive amounts of DNA are added, indicating a binding event. nih.govnih.gov Another approach is to measure the increase in the DNA melting temperature (Tm). The ability of Dovitinib to increase the Tm of DNA further supports its DNA binding activity. nih.govnih.gov Molecular modeling studies have also suggested that Dovitinib can be accommodated within the minor groove of DNA. nih.govnih.gov

Topoisomerase Activity Assays (e.g., inhibition of topoisomerase I-mediated DNA relaxation, topoisomerase II ATPase activity)

Dovitinib has been investigated for its effects on topoisomerase enzymes, which are critical for DNA replication and transcription. nih.govnih.gov Various assays are employed to assess the activity of both topoisomerase I and topoisomerase II. nih.govresearchgate.net

Topoisomerase I Activity: The inhibitory effect of Dovitinib on topoisomerase I is often evaluated through a DNA relaxation assay. nih.govnih.gov This assay measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form. nih.govnih.gov Inhibition of this process by Dovitinib indicates its potential as a topoisomerase I inhibitor. nih.gov

Topoisomerase II Activity: The activity of topoisomerase II can be assessed through several methods:

Decatenation Assay: This assay utilizes kinetoplast DNA (kDNA), which consists of a network of interlocked DNA circles. Topoisomerase II can separate, or decatenate, these circles. nih.govresearchgate.net The inhibition of this decatenation activity is a measure of topoisomerase II inhibition. nih.gov

ATPase Activity Assay: Topoisomerase II requires ATP for its catalytic cycle. nih.govinspiralis.com Assays that measure the inhibition of the DNA-independent ATPase activity of topoisomerase II can suggest that a compound interacts with the ATP binding site. nih.gov

Cleavage Complex Stabilization: Dovitinib has been shown to act as a topoisomerase II poison by stabilizing the enzyme-cleavage complex. nih.govnih.gov This can be demonstrated by observing the formation of linear DNA from a plasmid substrate and by cellular assays that detect the amount of topoisomerase II covalently bound to DNA. nih.gov

Flow Cytometry (e.g., for phosphorylated ERK levels)

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. In the context of CHIR-258 research, it has been employed to quantify intracellular protein levels, such as phosphorylated extracellular signal-regulated kinase (p-ERK). While some studies have used methods like immunohistochemistry to detect p-ERK levels in tumor tissue, flow cytometry provides a quantitative analysis of signaling pathway modulation in cell lines. nih.gov For example, in multiple myeloma cells from t(4;14) patients, treatment with CHIR-258 was shown to inhibit the phosphorylation of downstream ERK1/2. nih.gov This technique is also used to analyze cell cycle distribution, where Dovitinib has been shown to induce a G2/M arrest in a dose-dependent manner in various cancer cell lines. nih.gov

Preclinical In Vivo Model Characterization

Histopathological Analysis of Tumors

Histopathological analysis of tumors from preclinical in vivo models, such as xenografts, is a fundamental method for evaluating the therapeutic effects of CHIR-258. This analysis provides crucial insights into the drug's impact on tumor morphology, cell proliferation, apoptosis, and angiogenesis.

In human colon cancer xenograft models, immunohistochemical analysis revealed that oral administration of CHIR-258 led to a reduction in phosphorylated platelet-derived growth factor receptor beta (PDGFRβ) and phosphorylated ERK in tumor cells. nih.gov These molecular changes were associated with a decreased tumor cell proliferation rate and reduced intratumoral microvessel density. nih.gov

Similarly, in xenograft models of hepatocellular carcinoma (HCC), immunohistochemistry was used to analyze microvessel density, apoptosis, and cell proliferation. nih.gov Treatment with Dovitinib resulted in a decrease in cellular proliferation and an induction of tumor cell apoptosis. nih.gov Furthermore, in a xenograft model of FGFR3-expressing multiple myeloma, Ki-67 staining, a marker of proliferation, demonstrated that CHIR-258 inhibited tumor cell growth and induced apoptosis. cancer-research-network.com In acute myelogenous leukemia (AML) xenograft models, tumor responses to CHIR-258 were characterized by decreased cellular proliferation and positive immunohistochemical staining for active caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP), indicating that cell death was mediated in part by apoptosis. nih.gov

The development of tumorgraft models, where patient tumor samples are implanted directly into mice, offers a more representative preclinical model. nih.gov These tumorgrafts have been shown to retain the histological features of the original patient tumors, providing a valuable platform for assessing the efficacy of drugs like Dovitinib. nih.gov

Immunohistochemistry (IHC)

Immunohistochemistry (IHC) is a crucial technique for visualizing the effects of CHIR-258 within the tumor microenvironment. This method uses antibodies to detect specific antigens in tissue sections, providing insights into cellular processes like proliferation and the state of the tumor's blood supply.

Assessing Cell Proliferation with Ki-67:

The Ki-67 protein is a well-established marker of cellular proliferation. frontiersin.orgnih.gov In preclinical studies, IHC for Ki-67 has been used to evaluate the anti-proliferative effects of Dovitinib. For instance, in xenograft models of colorectal cancer, treatment with TKI-258 led to a substantial reduction in Ki-67 staining, indicating a decrease in the number of dividing cancer cells. nih.gov This suggests that Dovitinib can effectively inhibit tumor growth by halting cell proliferation. nih.gov The intensity of Ki-67 staining can be quantitatively analyzed to provide a proliferation index, offering a measurable endpoint for treatment efficacy. researchgate.netresearchgate.net

Evaluating Tumor Vasculature:

Targeting the blood vessels that supply tumors is a key strategy in cancer therapy. nih.gov IHC can be used to assess changes in the tumor vasculature following treatment with anti-angiogenic drugs like Dovitinib. Markers such as CD31 are used to stain endothelial cells, allowing for the quantification of microvessel density (MVD). nih.govresearchgate.net Studies have shown that Dovitinib treatment can significantly reduce CD31 staining in tumor xenografts, implying an anti-angiogenic effect. nih.gov This disruption of the tumor's blood supply can limit its growth and survival. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods provide a powerful lens through which to examine the molecular interactions of CHIR-258. These in silico techniques allow researchers to predict and analyze how the compound binds to its targets at an atomic level.

Molecular Modeling

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. In the context of Dovitinib, these approaches have been instrumental in understanding its binding modes.

Docking Studies for Kinase Interactions:

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. youtube.comyoutube.com This has been used to model the interaction of Dovitinib with the ATP-binding sites of various kinases. These studies help to explain the compound's inhibitory activity by visualizing how it fits into the kinase's active site, often competing with ATP. nih.gov

DNA Minor Groove Binding:

Kinase Selectivity Profiling and Analysis

To understand the full spectrum of a kinase inhibitor's activity, it is essential to determine its selectivity across the entire human kinome.

Use of Large Kinase Panels:

Kinase selectivity profiling involves testing the inhibitor against a large panel of kinases to determine its inhibitory activity (e.g., IC50 values) for each. researchgate.netenzymlogic.com Dovitinib has been profiled against extensive kinase panels, revealing its potent inhibition of class III, IV, and V receptor tyrosine kinases, including FGFRs, VEGFRs, and PDGFRβ. nih.govselleckchem.comnih.gov These profiling studies have confirmed that Dovitinib is a multi-targeted inhibitor, a characteristic that distinguishes it from more selective inhibitors like sorafenib (B1663141) and sunitinib (B231). aacrjournals.org

Calculation of Selectivity Metrics:

Various metrics have been developed to quantify the selectivity of a kinase inhibitor from profiling data. researchgate.net These metrics provide a standardized way to compare the selectivity profiles of different compounds and can guide the optimization of lead compounds in drug discovery. researchgate.net Analyzing Dovitinib's profile using such metrics helps to characterize its "promiscuity" and understand its broad range of biological effects. nih.gov

Preclinical Pharmacodynamic Biomarkers and Target Modulation

Pharmacodynamic biomarkers are measurable indicators of a drug's biological effect. In the preclinical and clinical development of Dovitinib, several biomarkers have been used to assess its target engagement and downstream effects.

Modulation of Phosphorylated ERK in Peripheral Blood Mononuclear Cells (PBMCs)

The MAPK/ERK signaling pathway is a critical downstream effector of many receptor tyrosine kinases targeted by Dovitinib. nih.gov

The phosphorylation of ERK (pERK) is a key activation step in this pathway. nih.gov Measuring changes in pERK levels in easily accessible tissues like peripheral blood mononuclear cells (PBMCs) can serve as a surrogate for target modulation in tumors. nih.gov Studies have demonstrated that Dovitinib treatment can lead to a reduction in pERK levels in PBMCs, indicating successful inhibition of the upstream kinases and the signaling cascade. selleckchem.comnih.gov

Changes in Plasma Levels of Growth Factors and Soluble Receptors

The inhibition of receptor tyrosine kinases by Dovitinib can lead to feedback mechanisms that alter the circulating levels of their ligands and soluble receptor fragments.

Monitoring these changes in plasma provides another avenue for assessing the drug's pharmacodynamic effects. Studies have shown that treatment with Dovitinib results in:

Increased FGF23: Inhibition of FGFR leads to a compensatory increase in plasma levels of Fibroblast Growth Factor 23 (FGF23). aacrjournals.orgasco.org This elevation is a direct consequence of target engagement. nih.govmdpi.comfrontiersin.org

Increased VEGF and PDGF: Similarly, plasma levels of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) have been observed to increase following Dovitinib administration. aacrjournals.orgasco.org

Decreased soluble VEGFR2: In contrast, the levels of the soluble form of VEGF Receptor 2 (sVEGFR2) in plasma tend to decrease. aacrjournals.orgasco.orgnih.gov

These dynamic changes in plasma biomarkers provide evidence of on-target activity and have been valuable in understanding the pharmacokinetic/pharmacodynamic relationship of Dovitinib. asco.orgresearchgate.netnih.gov

Assessment of Tumor Target Phosphorylation (e.g., pFGFR1)

The evaluation of target engagement and downstream signaling inhibition is a cornerstone of understanding the mechanism of action of CHIR-258 (TKI-258, Dovitinib). A primary focus of these investigations has been the assessment of the phosphorylation status of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target of Dovitinib. selleckchem.comresearchgate.net The inhibition of FGFR1 phosphorylation (pFGFR1) serves as a critical biomarker for the drug's activity. selleckchem.com Researchers have employed a variety of methodologies in both preclinical and clinical settings to quantify the effect of Dovitinib on pFGFR1 and its associated signaling pathways.

In preclinical studies, Western blot analysis is a common technique used to observe the direct impact of Dovitinib on cellular signaling. For instance, in studies involving hepatocellular carcinoma (HCC) cell lines (SK-HEP1 and 21-0208), treatment with Dovitinib led to a significant reduction in the basal phosphorylation levels of FGFR-1. selleckchem.com This inhibitory effect was also observed on key downstream signaling proteins such as FGFR substrate 2α (FRS2-α) and ERK1/2. selleckchem.com Similarly, in L3.6 cells, the ability of Dovitinib to inhibit FGF2-induced FGFR phosphorylation has been demonstrated using Western blotting, with FGFR1 and alpha-Tubulin used as loading controls. medchemexpress.com

Immunohistochemistry (IHC) has been instrumental in assessing target phosphorylation within the tumor microenvironment of in vivo models. In studies using human colon tumor xenografts (LoVo and HT-29), tumor tissues resected after Dovitinib treatment showed reduced staining for p-FGFR1. nih.gov This reduction in p-FGFR1 was accompanied by decreased phosphorylation of the downstream effector ERK, providing evidence of pathway inhibition within the tumor. nih.gov Analysis of tumor tissues from gastric cancer xenograft models (MKN-45) further confirmed that Dovitinib inhibits the expression of phospho-FGFR and downstream signaling pathways like PI3K/AKT and MAPK. nih.gov

While direct assessment of pFGFR1 provides clear evidence of target engagement, other methodologies have focused on identifying patient populations most likely to respond to Dovitinib, often using FGFR pathway activation as a surrogate for target dependence. In clinical trials for breast cancer, FGFR1 amplification was initially assessed by silver in situ hybridization (SISH). researchgate.netnih.gov Subsequent retrospective analyses utilized quantitative PCR (qPCR) to evaluate amplifications in FGFR1, FGFR2, and FGF3 to better define an "FGF pathway-amplified" status, which correlated with a greater reduction in target lesions. researchgate.netnih.gov

More complex biomarker strategies have also been developed. A drug response predictor (DRP) biomarker algorithm, known as DRP-Dovitinib, combines the mRNA expression of 58 genes associated with Dovitinib sensitivity and resistance. allarity.complos.org These genes are involved in pathways relevant to Dovitinib's mechanism of action, including the FGFR, PDGF, and VEGF pathways. allarity.complos.org This transcriptomic signature provides a predictive score for tumor response and has been evaluated in patients with renal cell carcinoma (RCC) and other solid tumors. plos.orgascopost.com In a phase 3 study, this DRP was able to identify a subgroup of RCC patients who derived a greater clinical benefit from Dovitinib treatment. ascopost.com

The table below summarizes the key research findings related to the assessment of Dovitinib's effect on its targets.

Study TypeModel SystemAnalytical MethodKey FindingsReference
PreclinicalHepatocellular Carcinoma Cell Lines (SK-HEP1, 21-0208)Western BlotDovitinib significantly reduced basal phosphorylation of FGFR-1, FRS2-α, and ERK1/2. selleckchem.com
PreclinicalColon Cancer Xenografts (LoVo, HT-29)Immunohistochemistry (IHC)Dovitinib treatment reduced staining for p-FGFR1 and p-ERK in tumor xenografts. nih.gov
PreclinicalGastric Cancer Xenografts (MKN-45)Western Blot, IHCDovitinib inhibited the expression of phospho-FGFR and downstream PI3K/AKT and MAPK signaling. nih.gov
ClinicalMetastatic Breast CancerSilver in situ hybridization (SISH), quantitative PCR (qPCR)Patients with FGF pathway-amplified tumors (via qPCR) showed a greater mean reduction in target lesions compared to those without amplification. researchgate.netnih.gov
ClinicalRenal Cell Carcinoma (RCC)58-mRNA Drug Response Predictor (DRP) AlgorithmThe DRP-Dovitinib biomarker identified a subgroup of patients with improved clinical benefit from Dovitinib treatment. allarity.complos.orgascopost.com

These diverse analytical approaches, from direct measurement of protein phosphorylation in preclinical models to sophisticated genomic and transcriptomic biomarker analyses in clinical trials, have been crucial in elucidating the mechanism of Dovitinib and in efforts to identify patients who are most likely to benefit from its therapeutic effects.

Theoretical Frameworks and Future Preclinical Research Directions

Elucidating the Rationale for Multi-Targeted Kinase Inhibition in Complex Biological Systems

CHIR-258, also known as TKI-258 or Dovitinib (B548160), is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs). Its mechanism of action is centered on binding to the ATP binding site of these kinases, thereby blocking their activity. nih.gov The rationale for this multi-targeted approach lies in the complexity of cancer biology, where tumor growth and survival are often driven by the activation of multiple signaling pathways.

Key kinase families inhibited by CHIR-258 include:

Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFR1, FGFR2, and FGFR3 is a primary mechanism of action. nih.govnih.gov Aberrant FGFR signaling is implicated in various cancers and is associated with poor prognosis. nih.govaacrjournals.org

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, CHIR-258 demonstrates anti-angiogenic properties, crucial for cutting off the tumor's blood supply. tandfonline.comnih.gov

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs further contributes to its anti-angiogenic and anti-tumor effects. tandfonline.comdrugbank.com

Other RTKs: CHIR-258 also shows potent inhibition of FMS-like tyrosine kinase 3 (FLT3), stem cell factor receptor (c-KIT), and colony-stimulating factor receptor 1 (CSF1R). nih.govmedchemexpress.com

This broad-spectrum inhibition is advantageous as it can simultaneously counteract the effects of multiple oncogenic drivers. nih.gov For instance, in certain cancers, while one signaling pathway might be the primary driver, others can act as escape routes or compensatory mechanisms. nih.gov By targeting several key kinases, CHIR-258 has the potential to overcome this redundancy and induce a more robust and durable anti-tumor response. tandfonline.comnih.gov Furthermore, some studies suggest that CHIR-258 may also exert its effects by targeting topoisomerase I and II, adding another layer to its anti-cancer activity. nih.gov

Strategies for Addressing Intratumoral Heterogeneity and Pathway Redundancy

Intratumoral heterogeneity, the existence of distinct cancer cell populations within a single tumor, and pathway redundancy pose significant challenges to targeted therapies. nih.govnumberanalytics.com A single-agent therapy targeting one specific mutation may fail to eliminate all cancer cells, leading to the emergence of resistant clones. nih.gov

CHIR-258's multi-targeted nature is itself a strategy to combat this. By inhibiting multiple RTKs, it can potentially target different subclones within a heterogeneous tumor that may rely on different signaling pathways for their survival. tandfonline.comnih.gov

Future preclinical research should focus on:

Combination Therapies: Investigating CHIR-258 in combination with other targeted agents or conventional chemotherapy could be a powerful strategy. For example, combining it with drugs that target downstream effectors in the signaling cascade, such as MEK/ERK inhibitors, could prevent the reactivation of these pathways. tandfonline.commdpi.com Studies have already explored its combination with nab-paclitaxel in gastric cancer models, showing enhanced efficacy. tandfonline.comtandfonline.com

Overcoming Resistance: Preclinical models of acquired resistance to CHIR-258 are crucial. For instance, in RET-rearranged lung adenocarcinoma models, acquired resistance to dovitinib was associated with the activation of Src kinase. nih.gov This finding suggests that combining CHIR-258 with a Src inhibitor like saracatinib (B1683781) could be a viable strategy to overcome resistance. nih.gov

Adaptive Dosing Strategies: Investigating intermittent or adaptive dosing schedules in preclinical models could help manage toxicities while maintaining therapeutic efficacy, potentially delaying the onset of resistance. nih.gov

Development of Predictive Preclinical Models for Response and Resistance

To optimize the clinical application of CHIR-258, robust preclinical models that can predict patient response and mechanisms of resistance are essential.

Current and Future Preclinical Models:

Patient-Derived Xenografts (PDXs): PDX models, which involve implanting patient tumor tissue into immunodeficient mice, are invaluable as they closely recapitulate the heterogeneity and molecular characteristics of the original tumor. nih.govcrownbio.com Co-clinical trials using PDX models have been conducted to identify biomarkers for dovitinib sensitivity in lung squamous cell carcinoma. nih.gov

Cell Line-Derived Xenografts (CDXs): While less representative of tumor heterogeneity than PDXs, CDX models are useful for initial efficacy studies and for generating drug-resistant cell lines to study resistance mechanisms. aacrjournals.orgcrownbio.comwuxibiology.com For example, dovitinib has shown antitumor activity in FGFR1-amplified breast cancer xenografts. aacrjournals.orgresearchgate.net

Genetically Engineered Mouse Models (GEMMs): GEMMs can be engineered to harbor specific genetic alterations found in human cancers, providing a controlled system to study the effects of CHIR-258 on specific oncogenic pathways.

3D Organoid Cultures: Tumor organoids derived from patient samples can be used for high-throughput drug screening and to study the effects of CHIR-258 in a more physiologically relevant three-dimensional context.

Biomarker Development:

A key goal of these preclinical models is the identification of predictive biomarkers. While initial hypotheses focused on FGFR amplification as a key determinant of sensitivity, clinical data has been mixed. aacrjournals.orgnih.gov Research suggests that a more complex biomarker signature may be required.

Gene Expression Signatures: Studies have indicated that gene expression profiles, particularly those related to FGFR signaling pathways, may be better predictors of dovitinib response than simple gene amplification. nih.gov A 58-gene expression signature has been developed to predict dovitinib sensitivity in renal cell carcinoma. nih.gov

Pharmacodynamic Biomarkers: Monitoring changes in downstream signaling molecules, such as phosphorylated ERK, in response to CHIR-258 treatment can serve as a pharmacodynamic biomarker of target engagement and biological activity. nih.govnih.gov

Exploration of CHIR-258 in Non-Oncological Research Applications

Interestingly, the kinase inhibitory profile of CHIR-258 has led to its exploration in non-cancer-related research, particularly in the field of bone biology.

Bone Homeostasis and Osteoblast Differentiation:

Bone homeostasis is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. inforang.com Research has shown that CHIR-258 can enhance bone morphogenetic protein (BMP)-2-induced osteoblast differentiation in vitro. inforang.comnih.govresearchgate.netnih.gov

Key Findings from Preclinical Studies:

Enhanced Osteoblast Differentiation: CHIR-258 was found to increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, in cells treated with BMP-2. nih.govresearchgate.netnih.gov

Activation of Signaling Pathways: The compound stimulated the translocation of phosphorylated Smad1/5/8 into the nucleus and the phosphorylation of MAP kinases like ERK1/2 and p38, all of which are involved in osteoblast differentiation. nih.govnih.gov

Increased Gene Expression: Treatment with CHIR-258 led to increased mRNA expression of osteogenic markers such as BMP-4, BMP-7, ALP, and osteocalcin (B1147995) (OCN). nih.gov

Potential for Drug Repurposing: These findings suggest that CHIR-258, or similar multi-kinase inhibitors, could potentially be repurposed for the treatment of bone-related disorders like osteoporosis. inforang.comnih.govresearchgate.netnih.gov

Further preclinical research is needed to validate these in vitro findings in in vivo models of bone disease and to fully understand the compound's effects on bone remodeling. nih.gov Studies have also shown that dovitinib can reduce cancer-induced bone changes in breast cancer bone metastasis models. nih.gov

Identification of Novel Preclinical Targets and Research Gaps for CHIR-258 Applications

While the primary targets of CHIR-258 are well-characterized, there is still room for identifying novel preclinical applications and addressing existing research gaps.

Novel Preclinical Targets:

Other Kinase-Driven Pathologies: Given its broad kinase inhibitory profile, CHIR-258 could be investigated in other diseases where aberrant kinase signaling plays a role, such as inflammatory disorders or fibrotic diseases.

Topoisomerase Inhibition: The finding that CHIR-258 can also inhibit topoisomerases I and II opens up new avenues for research into its potential as a dual kinase and topoisomerase inhibitor. nih.gov This could be particularly relevant in cancers where topoisomerase inhibitors are already used.

Research Gaps:

Mechanisms of Resistance: While some resistance mechanisms have been identified, a more comprehensive understanding of both intrinsic and acquired resistance to CHIR-258 is needed. nih.gov This includes investigating the role of the tumor microenvironment in mediating resistance. nih.gov

Predictive Biomarkers: The development of a robust and clinically validated predictive biomarker for CHIR-258 response remains a critical unmet need. nih.govnih.govnih.gov

Combination Strategies: Further preclinical studies are required to identify the most effective combination therapies and to understand the molecular basis for any observed synergy. tandfonline.comtandfonline.com

Non-Oncological Applications: The promising in vitro data on bone formation needs to be translated into in vivo studies to assess the true potential of CHIR-258 in treating bone disorders. inforang.comnih.gov

Long-Term Effects: Preclinical studies investigating the long-term effects of CHIR-258 treatment, including potential off-target effects and the development of secondary malignancies, are warranted.

By addressing these research gaps and exploring novel applications, the full therapeutic potential of CHIR-258 can be better understood and potentially realized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.